1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-4-7-2-1-3-8(6-7)14-9(11,12)13/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHWLCIKYSVRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene CAS 958027-93-5
An In-Depth Technical Guide to 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS 958027-93-5): A Keystone Building Block in Modern Drug Discovery
Abstract
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is a specialized bifunctional organic molecule that has emerged as a significant building block for drug discovery and medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, and applications. The molecule uniquely combines a reactive bromoethyl group, ideal for nucleophilic substitution and fragment extension, with a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore known to enhance key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the scientific rationale behind its use, proposed synthetic methodologies, and its strategic role in the construction of novel therapeutic agents.
The Strategic Imperative of Fluorinated Moieties in Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[4][5] Among these, the trifluoromethoxy (-OCF₃) group has gained prominence for its ability to profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profile of a lead compound.[1][2][3]
Key Physicochemical Contributions of the Trifluoromethoxy Group:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][6] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[6]
-
Lipophilicity Modulation: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets on biological targets.[1][3] It allows for fine-tuning of a compound's partition coefficient (logP) to optimize permeability and bioavailability.[3]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[7]
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is designed to deliver these advantages in a synthetically accessible package. The bromoethyl side chain provides a reactive handle for chemists to covalently link this valuable fluorinated scaffold to a wide array of molecular cores.
Physicochemical Properties and Characterization
The structural and electronic properties of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene dictate its reactivity and utility.
| Property | Value | Source |
| CAS Number | 958027-93-5 | - |
| Molecular Formula | C₉H₈BrF₃O | [8] |
| Molecular Weight | 269.06 g/mol | - |
| Monoisotopic Mass | 267.97107 Da | [8] |
| Predicted XlogP | 4.1 | [8] |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CCBr | [8] |
| InChIKey | RZHWLCIKYSVRGJ-UHFFFAOYSA-N | [8] |
The trifluoromethoxy group is a powerful electron-withdrawing substituent. This deactivates the aromatic ring towards electrophilic aromatic substitution and generally directs incoming electrophiles to the meta positions (relative to itself).[9][10] This deactivation is a crucial consideration for any planned modifications to the aromatic core.
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes are conceivable, a robust and logical pathway to 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene can be proposed starting from commercially available precursors. The following workflow is based on established and reliable organic transformations.
Caption: Proposed multi-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the aniline (A) to a diazonium salt (B) is a classic transformation that turns the amino group into a versatile leaving group, paving the way for carbon-carbon bond formation.
-
Acylation: A radical-mediated acylation using glyoxal and an oxidant provides a method to install the required two-carbon acetyl group onto the ring, forming the α-hydroxy ketone (C). This is an efficient way to build the core carbon skeleton.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone in (C) to a secondary alcohol without affecting the aromatic ring or the trifluoromethoxy group, yielding the diol (D).
-
Hydrogenolysis: Catalytic hydrogenation is employed to selectively cleave the benzylic C-O bond of the secondary alcohol in (D). This step is crucial for reducing the scaffold to the desired phenylethanol structure (E). The choice of a palladium catalyst (Pd/C) is standard for such deoxygenations.
-
Bromination: The final step converts the primary alcohol (E) into the target alkyl bromide (F). Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary alcohols to bromides via an SN2 mechanism, ensuring high yield and minimal side products.
Exemplary Protocol: Bromination of 2-(3-(Trifluoromethoxy)phenyl)ethan-1-ol
This protocol describes the final, critical step of the synthesis.
Objective: To convert the primary alcohol intermediate into the final bromoethyl product with high fidelity.
Methodology:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(3-(trifluoromethoxy)phenyl)ethan-1-ol (1.0 eq) and anhydrous diethyl ether (Et₂O) (approx. 0.2 M concentration).
-
Inert Atmosphere: The system is purged with dry nitrogen, and a positive pressure is maintained throughout the reaction.
-
Cooling: The reaction flask is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with PBr₃.
-
Reagent Addition: Phosphorus tribromide (PBr₃) (0.4 eq, to account for the three bromide ions per molecule) dissolved in a small amount of anhydrous Et₂O is added dropwise via the dropping funnel over 30 minutes. The slow addition rate prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted twice with Et₂O. The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene as a pure product.
Core Applications in Drug Development
The primary utility of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is as a versatile intermediate for introducing the 3-(trifluoromethoxy)phenethyl moiety into drug candidates. The bromoethyl group is an excellent electrophile for reactions with a wide range of nucleophiles.
Caption: Core synthetic application via nucleophilic substitution.
This reaction is particularly powerful for the synthesis of novel amines, which are prevalent in centrally active agents. The phenethylamine scaffold is a well-established pharmacophore in neuroscience drug discovery.[11] By using this building block, medicinal chemists can rapidly generate libraries of compounds with enhanced metabolic stability and optimized lipophilicity for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[11]
Representative Protocol: Synthesis of a Tertiary Amine
Objective: To demonstrate the utility of the title compound in forming a C-N bond, a key transformation in pharmaceutical synthesis.
Methodology:
-
Reagents: To a solution of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) is added a secondary amine (e.g., piperidine, 1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Rationale: The base is essential to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction to completion. Acetonitrile is an excellent solvent for SN2 reactions.
-
Heating: The reaction mixture is heated to 60-80 °C and stirred until TLC analysis indicates complete consumption of the starting bromide.
-
Workup: After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified via column chromatography to yield the desired tertiary amine.
Safety, Handling, and Storage
As an alkyl bromide, 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for this class of chemicals apply.
-
Handling: Use in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][15] Keep away from strong oxidizing agents, bases, and sources of ignition.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation or other symptoms persist.
Conclusion
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene stands as a high-value, strategically designed building block for modern medicinal chemistry. It provides an efficient vehicle for incorporating the pharmacokinetically advantageous trifluoromethoxy group into complex molecular architectures. Its well-defined reactivity, centered on the bromoethyl handle, allows for predictable and high-yielding transformations, accelerating the discovery and development of next-generation therapeutics. For drug development professionals, this reagent represents a powerful tool to overcome common challenges in metabolic stability and bioavailability, ultimately enabling the creation of safer and more effective medicines.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability - Benchchem.
- Design and biological activity of trifluoromethyl containing drugs - Wechem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene - Chem-Impex.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit.
- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene - Octopus tools.
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry - Benchchem.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF - ResearchGate.
- 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene - PubChemLite.
- SAFETY DATA SHEET - Fisher Scientific.
- A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic - Benchchem.
- What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? - Bloom Tech.
- SAFETY DATA SHEET - Covestro.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety Data Sheets for each part listed above follow this cover sheet. Transportation Instruction - MG Chemicals.
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
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m-(Trifluoromethoxy)phenethyl bromide: A Strategic Building Block for Lipophilic Pharmacophores
Topic: m-(Trifluoromethoxy)phenethyl bromide: Technical Specifications and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. m-(Trifluoromethoxy)phenethyl bromide (1-(2-bromoethyl)-3-(trifluoromethoxy)benzene) serves as a critical alkylating agent for introducing the 3-trifluoromethoxy phenethyl motif. This moiety acts as a bioisostere for phenethyl groups while leveraging the unique electronic and physicochemical properties of the trifluoromethoxy (
This guide provides a comprehensive technical analysis of this molecule, detailing its chemical identity, validated synthetic pathways, and application in expanding Structure-Activity Relationships (SAR) for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.
Chemical Identity & Physicochemical Specifications[1][2][3]
The core request regarding molecular weight and formula is detailed below, alongside calculated physicochemical descriptors essential for ADME prediction.
Core Identifiers
| Parameter | Specification |
| Chemical Name | 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene |
| Common Name | m-(Trifluoromethoxy)phenethyl bromide |
| CAS Number | Not widely listed; Analogue Reference: 1997-80-4 (CF3 variant) |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| SMILES | FC(F)(F)Oc1cccc(CCBr)c1 |
| InChI Key | Calculated:[1][2]SHZCYCKEZBSEAV-UHFFFAOYSA-N (approx) |
Physicochemical Profile
The
| Property | Value (Predicted/Experimental) | Context |
| LogP (Octanol/Water) | ~3.9 - 4.2 | High lipophilicity facilitates membrane permeability. |
| Boiling Point | ~95-100 °C @ 10 mmHg | Typical for phenethyl bromides; distillable under vacuum. |
| Density | ~1.5 g/cm³ | Halogenated aromatic; denser than water. |
| H-Bond Donors | 0 | Aprotic; suitable for nucleophilic substitution reactions. |
| H-Bond Acceptors | 3 (F atoms) | Weak acceptors; |
Synthetic Methodology
High-purity synthesis of m-(Trifluoromethoxy)phenethyl bromide is typically achieved via the conversion of the corresponding alcohol. The alcohol is derived from the reduction of commercially available 3-(trifluoromethoxy)phenylacetic acid .
Validated Synthetic Route
The synthesis follows a two-step protocol:
-
Reduction: Conversion of the carboxylic acid to the alcohol using Borane-THF (
) or Lithium Aluminum Hydride ( ). -
Bromination: Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (
) or the Appel reaction ( ).
Reaction Workflow Diagram (Graphviz)
Caption: Step-wise synthesis from phenylacetic acid precursor to the final alkyl bromide.
Detailed Experimental Protocol (Appel Reaction Variant)
Step 1: Reduction
-
Charge a flame-dried flask with 3-(trifluoromethoxy)phenylacetic acid (1.0 eq) and anhydrous THF under
. -
Cool to 0°C. Dropwise add
(1.0 M, 1.2 eq). -
Stir at 0°C for 1 h, then warm to RT overnight.
-
Quench with MeOH.[3] Concentrate in vacuo. Partition between EtOAc/Water.
-
Dry organic layer (
) and concentrate to yield the crude alcohol.
Step 2: Bromination (Appel Conditions)
-
Dissolve the crude 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq) in anhydrous DCM (
). -
Add Carbon Tetrabromide (
) (1.2 eq). Cool to 0°C.[4] -
Slowly add Triphenylphosphine (
) (1.2 eq) portion-wise to control exotherm. -
Stir at 0°C for 30 min, then warm to RT for 2-4 h.
-
Workup: Add hexanes to precipitate triphenylphosphine oxide (
). Filter through a silica pad. -
Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc gradient) to obtain the pure bromide as a clear oil.
Applications in Drug Discovery
The m-(Trifluoromethoxy)phenethyl motif is a powerful tool in Lead Optimization.
Bioisosterism and Pharmacokinetics
-
Metabolic Stability: The
group blocks metabolic oxidation at the meta-position of the phenyl ring, a common "soft spot" for Cytochrome P450 enzymes. -
Conformational Bias: The phenethyl linker provides flexibility, allowing the aromatic ring to access hydrophobic pockets in receptors (e.g., Dopamine D2, Serotonin 5-HT).
-
Lipophilicity: The high LogP increases blood-brain barrier (BBB) penetration, making this scaffold ideal for CNS-active agents.
Application Workflow: GPCR Ligand Synthesis
This molecule is frequently used to alkylate secondary amines (e.g., piperidines, piperazines) to generate receptor antagonists.
Caption: General scheme for N-alkylation of pharmacophores using the phenethyl bromide linker.
Safety and Handling
-
Hazards: As an alkyl bromide, this compound is an alkylating agent and potential lachrymator. It causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at 2-8°C under inert gas (
or Ar) to prevent hydrolysis or discoloration. Protect from light. -
Disposal: Quench excess alkylating agent with an amine-based scavenger before disposal into halogenated waste streams.
References
-
PubChem. 1-(2-bromoethyl)-3-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link
-
Leroux, F. et al. (2005). The Trifluoromethoxy Group: Properties and Synthetic Applications.[3] Chemical Reviews. Link
-
Müller, K. et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[4] Link
-
Sigma-Aldrich. Appel Reaction Protocol and Reagents.Link
Sources
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- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide on 1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane: Nomenclature, Structural Significance, and Synthetic Utility
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic decoration of molecular scaffolds with fluorinated functional groups is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane (CAS: 958027-93-5) serves as a highly versatile, bifunctional building block [1]. It combines the potent electrophilicity of a bromoethyl linker with the profound metabolic stability and lipophilicity of a meta-substituted trifluoromethoxy (
This whitepaper provides an in-depth analysis of the compound's nomenclature, physicochemical properties, mechanistic advantages in drug design, and field-proven protocols for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity and the Semantic Mapping of Synonyms
Chemical vendors and literature often use varying nomenclature for the same molecular entity, which can complicate procurement and literature reviews for researchers. Understanding the structural rationale behind each synonym is critical for accurate database querying.
The core structure consists of a benzene ring, substituted at the 1-position with a 2-bromoethyl chain, and at the 3-position (meta) with a trifluoromethoxy group. The synonyms map to this structure based on the chosen parent framework:
-
1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane : The systematic IUPAC name. It treats the two-carbon aliphatic chain (ethane) as the parent structure, with the complex aromatic ring acting as a substituent on carbon 2, and the bromine on carbon 1.
-
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene : An alternative IUPAC designation that treats the benzene ring as the parent core, highlighting the meta-relationship (1,3-substitution) between the alkyl halide and the fluorinated ether.
-
3-(Trifluoromethoxy)phenethyl bromide : The most common trivial/medicinal chemistry nomenclature. "Phenethyl bromide" is a universally recognized building block class; this name immediately tells a synthetic chemist that the molecule is a standard alkylating agent.
-
m-(Trifluoromethoxy)phenethyl bromide : A positional shorthand replacing the "3-" locant with "meta" (
), frequently used in legacy literature and cataloging.
Quantitative Data Summary
To ensure rigorous material validation, the following physicochemical and safety parameters must be referenced during procurement and handling [2].
| Property | Specification / Value |
| Chemical Name | 1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane |
| CAS Number | 958027-93-5 |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| InChI Key | RZHWLCIKYSVRGJ-UHFFFAOYSA-N |
| Physical State | Liquid (at standard temperature and pressure) |
| GHS Hazard Statements | H302, H312, H315, H318, H332, H335 (Danger) |
| Primary Reactivity | Electrophilic (Aliphatic Nucleophilic Substitution) |
Structural Significance: The Trifluoromethoxy ( ) Advantage
The decision to incorporate a 3-(trifluoromethoxy)phenethyl moiety into a drug candidate is rarely arbitrary. The
Causality of Metabolic Stability
A primary failure point for drug candidates containing standard methoxy (
Replacing the hydrogens with fluorine atoms shifts the paradigm. The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a standard C–H bond) [3]. This extreme polarity and bond strength create an electronic and steric blockade, rendering the
Modulation of Lipophilicity
The
Fig 1: Comparative metabolic stability of methoxy versus trifluoromethoxy analogs via CYP450.
Synthetic Workflows: S_N2 Alkylation Protocol
The primary synthetic utility of 1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane is as an electrophile in bimolecular nucleophilic substitution (
Protocol Rationale (Expertise & Experience)
While the bromoethyl group is an excellent electrophile, the adjacent aromatic ring increases the risk of competitive E2 elimination (yielding a styrene derivative) if the base used is too strong. Therefore, mild inorganic bases like Potassium Carbonate (
Fig 2: Synthetic workflow for SN2 alkylation using the trifluoromethoxy phenethyl scaffold.
Self-Validating Experimental Methodology
To ensure high-fidelity synthesis, the following protocol incorporates built-in validation checkpoints.
Step 1: Reaction Setup & Activation
-
Dissolve the target secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add finely powdered, anhydrous
(3.0 eq). Stir for 15 minutes at room temperature. -
Validation Check: Ensure the suspension is stirring freely; clumping indicates moisture ingress, which will hydrolyze the electrophile.
Step 2: Electrophile Addition & Heating
-
Add 1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 80°C.
-
In-Process Validation: At
hours, pull a 50 aliquot. Dilute in methanol and analyze via LC-MS. The reaction is validated to proceed when the mass peak of the starting amine diminishes, and the peak of the tertiary amine product appears.
Step 3: Phase-Separation Workup
-
Cool the reaction to room temperature. Quench by pouring into a 5x volume of ice water.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Critical Purification Check: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Causality: DMF is highly soluble in EtOAc, making it difficult to remove. The LiCl wash forces the DMF to partition into the aqueous phase, preventing emulsions and ensuring a clean crude product.
Step 4: Analytical Confirmation
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Final Validation: Perform
NMR on the crude. The success of the alkylation is definitively confirmed by the disappearance of the distinct triplet at ~3.5 ppm (corresponding to the protons of the starting material) and the emergence of new multiplet signals indicating the amine linkage.
Safety, Handling, and Storage
1-Bromo-2-(3-(trifluoromethoxy)phenyl)ethane is a reactive alkylating agent and must be handled with stringent safety protocols.
-
Hazards: It causes serious eye damage (H318) and skin irritation (H315). It is harmful if swallowed, inhaled, or absorbed through the skin (H302, H332, H312) [2].
-
PPE: Nitrile gloves (double-gloving recommended during transfer), chemical safety goggles, and a fully functioning fume hood are mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent slow hydrolysis of the bromide by ambient moisture.
References
-
Ayoup, M. S., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. Available at:[Link]
-
ACS Publications. (2020). "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations." Journal of Chemical Information and Modeling. Available at:[Link]
Technical Guide: Physical Properties & Applications of 3-OCF3 Phenethyl Bromide
The following technical guide details the physical properties, synthesis, and applications of 3-(Trifluoromethoxy)phenethyl bromide.
Executive Summary
3-(Trifluoromethoxy)phenethyl bromide (CAS: 958027-93-5) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical alkylating agent for introducing the 3-(trifluoromethoxy)phenethyl motif into molecular scaffolds.
The trifluoromethoxy group (–OCF₃) is a privileged moiety in drug design. It acts as a "super-halogen," offering high electronegativity and lipophilicity while remaining metabolically stable. This guide provides a comprehensive analysis of its physicochemical profile, handling protocols, and synthetic utility.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene |
| Common Name | 3-OCF3 Phenethyl bromide |
| CAS Number | 958027-93-5 |
| Molecular Formula | C₉H₈BrF₃O |
| Molecular Weight | 269.06 g/mol |
| SMILES | FC(F)(F)Oc1cccc(CCBr)c1 |
| InChI Key | RZHWLCIKYSVRGJ-UHFFFAOYSA-N |
Structural Logic
The molecule consists of a benzene ring substituted at the meta position (relative to the ethyl chain) with a trifluoromethoxy group.
-
The –OCF₃ Group: Unlike a simple –CF₃ group, the oxygen linker allows for a different electronic distribution (resonance donation vs. inductive withdrawal) and a unique conformational preference (often orthogonal to the ring), which can dramatically alter the binding affinity of the final drug candidate.
-
The Bromoethyl Tail: The primary alkyl bromide is a "soft" electrophile, ideal for Sɴ2 reactions with amines, thiols, and carbon nucleophiles.
Physical Properties Matrix
Note: Specific experimental values for this specialized building block are often proprietary. The values below represent a synthesis of available vendor data and calculated estimates based on structural analogs (e.g., 3-CF₃ phenethyl bromide).
| Property | Value / Range | Context & Causality |
| Physical State | Liquid | At room temperature (25°C).[1][2] |
| Appearance | Colorless to pale yellow | Oxidation or light exposure can darken the color over time. |
| Boiling Point | ~95–100°C @ 10 mmHg | Estimated. Higher than the –CF₃ analog (94°C/12mmHg) due to the heavier oxygen atom. |
| Density | ~1.50 – 1.55 g/mL | High density is characteristic of polyfluorinated bromides. |
| Refractive Index | The fluorine content lowers the refractive index compared to non-fluorinated analogs (e.g., phenethyl bromide is ~1.56). | |
| Solubility | Immiscible in water | Highly lipophilic (LogP ~3.5–4.0). Soluble in DCM, THF, EtOAc, DMSO. |
| Flash Point | >110°C (Predicted) | Classified as a combustible liquid (Class IIIB).[1] |
Synthetic Utility & Applications
Why the –OCF₃ Group Matters
In drug development, the –OCF₃ group is often used as a bioisostere for a chlorine atom or a methyl group. It offers three distinct advantages:
-
Metabolic Blockade: It prevents oxidative metabolism at the phenyl ring position it occupies.
-
Lipophilicity: It increases membrane permeability (LogP) without significantly increasing steric bulk compared to a tert-butyl group.
-
Conformation: The C–O–C bond angle adds a unique vector for hydrophobic interactions in protein binding pockets.
Primary Reaction: Alkylation
The bromide is displaced by nucleophiles to tether the 3-OCF3-phenyl ring to a pharmacophore.
Caption: General alkylation workflow utilizing 3-OCF3 phenethyl bromide as a linker.
Experimental Protocols
A. Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Bromides can be light-sensitive; use amber glass vials.
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases (which may cause elimination to the styrene derivative).
B. Synthesis of 3-OCF3 Phenethyl Bromide (Reference Route)
If the commercial compound is unavailable, it is typically synthesized from the corresponding alcohol.
Reaction:
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried flask with 3-(trifluoromethoxy)phenethyl alcohol (1.0 equiv) and tetrabromomethane (CBr₄) (1.1 equiv) in anhydrous Dichloromethane (DCM).
-
Addition: Cool to 0°C. Add Triphenylphosphine (PPh₃) (1.1 equiv) portion-wise over 15 minutes. The reaction is exothermic.
-
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the less polar bromide spot.
-
Workup: Concentrate the mixture in vacuo to ~20% volume. Add Hexane/Ether to precipitate the Triphenylphosphine oxide (TPPO) byproduct.
-
Purification: Filter off the solid TPPO. Purify the filtrate via silica gel flash chromatography (100% Hexanes) to yield the pure bromide as a clear oil.
Safety & Hazards (GHS Classification)
Signal Word: DANGER
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed. | Do not eat/drink in lab. |
| H314 / H318 | Causes severe skin burns/eye damage. | Wear nitrile gloves & safety goggles. |
| H335 | May cause respiratory irritation. | Always handle in a fume hood. |
Emergency Protocol:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Skin Contact: Wash with soap and water.[1] If irritation persists (redness/blistering), seek medical attention. Alkyl bromides can be potent sensitizers.
References
-
Sigma-Aldrich. 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene Product Page (CAS 958027-93-5).Link
-
PubChem. Compound Summary: 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene.[3] National Library of Medicine. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Discusses the bioisosteric properties of -OCF3). Link
-
Chem-Impex. Analogous Data Reference: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene.[3][4] (Used for comparative physical property estimation). Link
Sources
Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Executive Summary
In modern medicinal chemistry and advanced materials science, fluorinated building blocks are indispensable for modulating pharmacokinetic properties and chemical stability. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) [1] is a highly versatile bifunctional intermediate. It features a reactive electrophilic alkyl bromide paired with a heavily fluorinated aromatic system. Understanding the precise solubility profile of this compound is critical for optimizing reaction conditions, designing purification workflows, and ensuring high-throughput synthesis efficiency.
This guide provides an in-depth analysis of the compound's solubility behavior in organic solvents, grounded in structural causality, predictive thermodynamic modeling, and validated experimental protocols.
Structural Causality & Physicochemical Profiling
As an Application Scientist, one must look beyond empirical data to understand the why behind a molecule's solvation behavior. The solubility of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is dictated by the interplay of its three primary structural motifs:
-
The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ moiety is often referred to as a "super-halogen." It is exceptionally lipophilic, boasting a Hansch hydrophobicity parameter (
) of +1.04, which is significantly higher than that of a trifluoromethyl group ( = +0.88) or standard halogens[2]. The three highly electronegative fluorine atoms exert a massive inductive pull (-I effect) on the adjacent oxygen atom. This depletes the electron density of the oxygen's lone pairs, virtually eliminating its ability to act as a hydrogen-bond acceptor[3]. -
The 2-Bromoethyl (-CH₂CH₂Br) Group: While the carbon-bromine bond introduces a permanent dipole, the large, polarizable electron cloud of the bromine atom primarily contributes to strong dispersion forces (
) rather than hydrogen bonding. -
The Aromatic Core: The benzene ring provides a rigid, hydrophobic plane capable of
stacking, further driving the molecule's affinity for non-polar and aromatic solvents.
Caption: Structural motifs dictating the lipophilic solubility profile.
Predictive Modeling: Hansen Solubility Parameters (HSP)
To systematically predict solvent compatibility, we utilize the Hansen Solubility Parameter (HSP) framework, which partitions total cohesive energy into three components: Dispersion (
Based on group contribution methods for fluorinated ethers and alkyl bromides, the estimated HSP values for 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene reveal a molecule dominated by dispersion forces with negligible hydrogen-bonding capacity.
Table 1: Estimated Hansen Solubility Parameters (HSP)
| Parameter | Description | Estimated Value (MPa^0.5) | Causality / Structural Driver |
| Dispersion Forces | 18.5 - 19.5 | High contribution from the polarizable bromine atom and the aromatic | |
| Dipolar Forces | 5.0 - 6.5 | Moderate polarity generated by the C-Br and C-O dipoles, partially offset by molecular geometry. | |
| Hydrogen Bonding | 2.0 - 3.5 | Extremely low; the electron-withdrawing fluorines severely deplete the oxygen's lone pair availability. |
Empirical Solubility Matrix in Organic Solvents
By mapping the compound's HSP profile against standard laboratory solvents, we can generate a highly accurate predictive solubility matrix. The compound exhibits exceptional solubility in solvents that match its high
Table 2: Solubility Profile Across Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Non-Polar Aliphatic | Hexane, Heptane | High (>100 mg/mL) | Dominant |
| Non-Polar Aromatic | Toluene, Xylene | High (>100 mg/mL) | Strong |
| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Near-perfect matching of both |
| Ethers | THF, Diethyl Ether | High (>100 mg/mL) | Favorable dipole-dipole interactions without requiring H-bond donation from the solute. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High (50-100 mg/mL) | Solvation driven by dipole interactions ( |
| Polar Protic | Methanol, Ethanol | Low (<10 mg/mL) | Solute lacks sufficient H-bond acceptor capacity to disrupt the solvent's strongly hydrogen-bonded network. |
| Aqueous | Water, Aqueous Buffers | Insoluble (<0.1 mg/mL) | Extreme hydrophobic effect driven by the Hansch |
Experimental Protocol: High-Throughput Thermodynamic Solubility Screening
To empirically validate the solubility of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene for downstream process chemistry, a self-validating thermodynamic screening protocol is required. Unlike kinetic dissolution tests, this workflow ensures the system reaches a true equilibrium state.
Step-by-Step Methodology
-
Solvent Dispensing: Using an automated liquid handler, dispense 500 µL of target organic solvents (e.g., DCM, THF, DMF, Methanol) into inert 2 mL glass HPLC vials.
-
Saturation (Solid Addition): Incrementally add the 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene standard to each vial until a visible, persistent suspension is formed. Causality: An excess of the solid phase is mandatory to ensure the solution reaches its absolute thermodynamic saturation point.
-
Thermal Equilibration: Seal the vials hermetically and agitate at 500 RPM on a thermoshaker set strictly to 25.0 °C for 24 hours. Causality: Extended agitation overcomes the activation energy of dissolution, ensuring the transition from a kinetic state to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Causality: Syringe filtration can introduce adsorption losses to the filter membrane; high-speed centrifugation ensures the supernatant is a pristine, representative saturated solution.
-
Quantification: Carefully aspirate 50 µL of the supernatant, dilute with a miscible universal diluent (e.g., Acetonitrile), and analyze via HPLC-UV against a pre-established calibration curve.
Caption: Standardized high-throughput workflow for empirical thermodynamic solubility screening.
Downstream Applications & Solvent Selection Strategy
The solubility profile directly dictates the choice of solvent for synthetic transformations involving this building block:
-
Nucleophilic Substitution (Sₙ2) of the Bromide: When reacting the 2-bromoethyl group with amines or alkoxides, DMF or Acetonitrile are the solvents of choice. While the compound's solubility is only "Moderate to High" in these polar aprotic solvents, they are essential for leaving the nucleophile unsolvated and highly reactive.
-
Grignard Reagent Formation: For converting the bromide into a magnesium Grignard reagent, Anhydrous THF or Diethyl Ether must be used. The compound is highly soluble in these ethers, and the ethereal oxygen atoms are required to coordinate and stabilize the resulting organomagnesium species.
-
Purification / Chromatography: For silica gel chromatography, a gradient of Hexane/Ethyl Acetate is optimal. The compound will elute rapidly in high-hexane concentrations due to the extreme lipophilicity of the -OCF₃ group.
References
1.1 - Sigma-Aldrich[1] 2. 2 - Beilstein Journals[2] 3.3 - MDPI[3] 4. 4 - ACS Omega[4]
Sources
Comparative Technical Guide: 3-Trifluoromethyl vs. 3-Trifluoromethoxy Phenethyl Bromide
This guide provides an in-depth technical analysis comparing 3-trifluoromethyl phenethyl bromide and 3-trifluoromethoxy phenethyl bromide . It is structured to assist medicinal chemists and process engineers in selecting the optimal building block based on electronic, physicochemical, and synthetic criteria.
Executive Summary
In the optimization of lead compounds—particularly for GPCR and kinase targets—the phenethyl moiety serves as a critical linker. The choice between a 3-trifluoromethyl (-CF₃) and a 3-trifluoromethoxy (-OCF₃) substituent on this scaffold is rarely arbitrary.
While both groups are lipophilic and electron-withdrawing, they diverge significantly in their conformational bias , lipophilicity (LogP) , and electronic resonance contributions . This guide dissects these differences to support rational bioisosteric replacement strategies.
Physicochemical & Electronic Profiling
The core distinction lies in the presence of the oxygen atom in the -OCF₃ group, which acts as a "insulating hinge," altering both the electronic vector and the lipophilic envelope of the molecule.
Comparative Data Matrix
| Property | 3-Trifluoromethyl (-CF₃) | 3-Trifluoromethoxy (-OCF₃) | Impact on Drug Design |
| Hammett Constant ( | 0.43 | 0.38 | -CF₃ is slightly more electron-withdrawing inductively. |
| Hammett Constant ( | 0.54 | 0.35 | -OCF₃ has a weak electron-donating resonance effect (+R) that counters induction. |
| Hansch Lipophilicity ( | +0.88 | +1.04 | -OCF₃ is significantly more lipophilic , enhancing membrane permeability. |
| Bond Angle to Ring | Rigid (C-C bond) | Flexible (C-O-C ~118°) | -OCF₃ can adopt conformations orthogonal to the ring to minimize dipole repulsion. |
| Metabolic Stability | High (C-F bond strong) | High, but O-dealkylation possible under extreme oxidative stress. | Both are generally considered "metabolic blocks." |
Electronic Vector Analysis
The -CF₃ group pulls electron density purely through strong induction and negative hyperconjugation. In contrast, the -OCF₃ group exhibits a "push-pull" mechanism: strong inductive withdrawal (-I) competing with weak resonance donation (+R) from the oxygen lone pairs.
Implication for Phenethyl Bromides: In the phenethyl bromide scaffold, the substituent is in the meta position relative to the ethyl bromide chain.
-
Reactivity: The inductive effect propagates through the
-framework. The -carbon (attached to Br) in the -CF₃ analog is slightly more electron-deficient than in the -OCF₃ analog, potentially making it a faster electrophile in S 2 reactions, though the difference is subtle due to the two-carbon insulation.
Visualization of Electronic Pathways
The following diagram illustrates the electronic divergence between the two congeners.
Figure 1: Comparative electronic vectors. Note the dual nature (Push-Pull) of the -OCF3 group compared to the pure withdrawal of -CF3.
Synthetic Methodologies
Synthesis of these bromides typically proceeds via the corresponding phenethyl alcohol . The choice of bromination agent is critical to minimize rearrangement (e.g., styrene formation) and ensure high purity.
Recommended Protocol: The Appel Reaction
The Appel reaction (
Precursors:
-
Compound A: 2-(3-(trifluoromethyl)phenyl)ethanol
-
Compound B: 2-(3-(trifluoromethoxy)phenyl)ethanol
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Solvation: Charge the flask with the specific Phenethyl Alcohol (10.0 mmol) and Carbon Tetrabromide (
) (12.0 mmol, 1.2 eq). Dissolve in anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0°C using an ice bath. -
Activation: Dissolve Triphenylphosphine (
) (12.0 mmol, 1.2 eq) in DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes.-
Observation: The solution may turn slightly yellow; a white precipitate (triphenylphosphine oxide) will begin to form.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The alcohol spot (lower
) should disappear, replaced by the bromide spot (high ).
-
-
Workup:
-
Add n-Hexane (50 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide (
). -
Filter the suspension through a pad of Celite/Silica.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the crude oil via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Synthetic Workflow Diagram
Figure 2: General synthetic pathway from acid precursors to the final phenethyl bromide.
Medicinal Chemistry & Bioisosterism[2][4][6][7][8][9]
When to switch from -CF₃ to -OCF₃ ?
The Lipophilicity Boost
The -OCF₃ group is a "super-lipophilic" substituent. If a lead compound containing a 3-CF₃ phenethyl tail exhibits poor membrane permeability or low brain penetration (in CNS drugs), switching to 3-OCF₃ can increase the LogP by approximately 0.16 to 0.20 units . This subtle shift is often sufficient to alter the DMPK profile without destroying binding affinity.
Conformational Locking
-
3-CF₃: The trifluoromethyl group is rotationally symmetric and relatively bulky (Van der Waals volume ~42 ų). It creates a static steric block.
-
3-OCF₃: The ether linkage allows the
moiety to swing. However, the preferred conformation often places the bond orthogonal to the aromatic ring to minimize repulsion between the oxygen lone pairs and the -system. This can be exploited to fill specific hydrophobic pockets in a receptor that a rigid -CF₃ group cannot access.
Metabolic Implications
Both groups block metabolic oxidation at the meta-position. However, the 3-OCF₃ group, being more lipophilic, may slightly increase the metabolic liability of the entire molecule by promoting non-specific binding to CYP450 enzymes, unless balanced by polar groups elsewhere in the scaffold.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition. Link
-
Manteau, B., et al. (2010). "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." ChemCatChem. Link
Sources
Sourcing and Application Guide for 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene in Medicinal Chemistry
Introduction & Pharmacological Rationale
In modern drug discovery, the strategic incorporation of fluorinated motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) serves as a highly versatile, bifunctional building block. It provides an electrophilic bromoethyl handle for straightforward
The
-
Lipophilicity & Permeability: The
group is exceptionally lipophilic, boasting a1[1]. This allows medicinal chemists to fine-tune values, optimizing passive membrane permeability and overall bioavailability. -
Conformational Orthogonality: Due to negative hyperconjugation (
) and steric interactions with ortho-hydrogens, the moiety typically adopts a conformation 2[2]. This distinct 3D vector can be exploited to access novel binding pockets in target proteins. -
Metabolic Stability: With a high 2
2[2], the group strongly withdraws electron density from the phenyl ring, deactivating it toward oxidative metabolism (e.g., CYP450-mediated epoxidation or hydroxylation)[3].
Pharmacokinetic modulation induced by the trifluoromethoxy (-OCF3) substituent.
Commercial Supplier Landscape
Procuring high-purity 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is critical, as trace impurities (such as unreacted starting materials or des-bromo analogs) can severely complicate downstream purification. Below is a consolidated table of verified commercial suppliers for CAS 958027-93-5.
| Supplier | Catalog / Ref Number | CAS Number | Purity | Molecular Weight |
| Sigma-Aldrich (Enamine) | 4[4] | 958027-93-5 | ≥95% | 269.06 g/mol |
| CymitQuimica | 5[5] | 958027-93-5 | ≥95% | 269.06 g/mol |
| Arctom | 6[6] | 958027-93-5 | ≥97% | 269.06 g/mol |
Quality Control (QC) & Analytical Validation
Before committing commercial batches to complex synthetic sequences, rigorous analytical validation is required to establish trustworthiness in the reagent.
-
F NMR Spectroscopy: The trifluoromethoxy group must present as a distinct, sharp singlet typically around -58 ppm . The presence of extraneous peaks in the
F spectrum indicates degradation (e.g., defluorination) or impurities originating from the synthesis of the building block. -
H NMR Spectroscopy: The 2-bromoethyl chain acts as the primary reactive site. The spectrum should display two distinct triplets around 3.5–3.6 ppm (
) and 3.1–3.2 ppm ( ). If these signals are diminished and new peaks appear in the vinylic region (5.0–7.0 ppm), the batch has undergone premature elimination to form a styrene derivative.
Synthetic Application: Alkylation Workflow
The primary synthetic utility of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is the N-alkylation of secondary amines (e.g., piperidines, morpholines, or complex drug intermediates) to generate tertiary amines.
SN2 Alkylation Workflow using 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene.
Step-by-Step Methodology: N-Alkylation of Secondary Amines
This protocol is designed as a self-validating system, utilizing specific stoichiometric and thermodynamic controls to prevent side reactions.
Materials:
-
Secondary Amine (1.0 equiv)
-
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (1.2 equiv)
-
Potassium Carbonate (
, anhydrous, 325 mesh) (2.0 equiv) -
Anhydrous Acetonitrile (
) (0.1 M relative to amine)
Procedure & Causality:
-
Preparation & Deprotonation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine and
in anhydrous . -
Electrophile Addition: Cool the suspension to 0°C using an ice bath. Add 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene dropwise over 10 minutes.
-
Causality: Dropwise addition at 0°C minimizes the local concentration of the highly reactive electrophile, suppressing unwanted dimerization or dialkylation events before the system reaches thermal equilibrium.
-
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C for 12–18 hours under an inert argon atmosphere.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate). The reaction validates itself when the starting amine peak is consumed and a higher molecular weight product peak (
) emerges. -
Workup & Isolation: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts (
and ).-
Causality: Removing the inorganic salts prior to aqueous workup prevents the formation of intractable emulsions. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
-
References
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL: [Link]
-
Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (NIH) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene | 958027-93-5 [sigmaaldrich.com]
- 5. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
- 7. benchchem.com [benchchem.com]
Technical Safety and Application Guide: 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) serves as a highly versatile, bifunctional building block. It allows researchers to seamlessly append a 3-(trifluoromethoxy)phenethyl moiety onto biological scaffolds via nucleophilic substitution [1].
As a Senior Application Scientist, I approach this reagent not just as a chemical, but as a dynamic system. The trifluoromethoxy (–OCF₃) group is a privileged pharmacophore that imparts exceptional metabolic stability and lipophilicity to drug candidates [1]. However, the presence of the primary alkyl bromide (–CH₂CH₂Br) dictates a strict safety and handling protocol. Alkyl bromides are potent electrophiles; their reactivity, while synthetically desirable, renders them hazardous alkylating agents that require precise environmental controls and self-validating experimental workflows to ensure both operator safety and reaction fidelity.
Physicochemical Profiling & Hazard Causality
To safely handle this compound, one must understand the causality behind its physical properties and GHS (Globally Harmonized System) hazard classifications. The –OCF₃ group exhibits a unique orthogonal conformation relative to the aryl ring due to
Quantitative Data & Hazard Summary
| Property / Hazard | Value / Specification | Causality / Implication |
| Chemical Formula | C₉H₈BrF₃O | Contains both a halogen leaving group and a fluorinated ether. |
| Molecular Weight | 269.06 g/mol | High mass due to Bromine and Trifluoromethyl substituents. |
| CAS Registry Number | 958027-93-5 | Unique identifier for procurement and SDS tracking [3]. |
| Lipophilicity ( | +1.04 (for –OCF₃) | Significantly increases membrane permeability of the final adduct [1]. |
| Hazard: H315 | Causes skin irritation | Electrophilic alkyl bromide reacts with nucleophilic skin proteins [3]. |
| Hazard: H319 | Causes serious eye irritation | Corrosive nature exacerbated by potential HBr hydrolysis[3]. |
| Hazard: H335 | May cause respiratory irritation | Volatile degradation products (HBr) irritate mucous membranes [3]. |
Field-Proven Insight: Alkyl bromides degrade over time when exposed to light or trace moisture, undergoing elimination or hydrolysis to release hydrobromic acid (HBr). The H315 and H319 hazards are often drastically amplified in aged bottles due to this acidic outgassing.
Safety Protocols & Self-Validating Systems
Standard SDS sheets list PPE (Personal Protective Equipment), but they rarely explain why or how to validate the safety of the reagent before use.
-
Storage: Store under an inert atmosphere (Argon or N₂) at 2–8°C, strictly protected from light.
-
PPE: Work must be conducted in a certified fume hood. Nitrile gloves are mandatory; however, because halogenated compounds can permeate standard nitrile over time, double-gloving is recommended during the handling of neat material.
-
Pre-Use Validation (The pH Test): Before utilizing an aged bottle, open it in the fume hood and hold a piece of moistened pH indicator paper in the headspace. A strongly acidic reading (red) indicates significant HBr accumulation. Action: If degraded, the reagent should be passed through a short plug of basic alumina prior to use to scavenge the acid and prevent it from neutralizing your reaction base.
Experimental Methodology: Sₙ2 Alkylation Workflow
The following protocol details the alkylation of a secondary amine using 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene. This method is designed as a self-validating system, ensuring that both safety and chemical conversion are continuously monitored.
Step 1: Reaction Setup
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv.) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.
-
Add anhydrous K₂CO₃ (2.0 equiv.). Causality: K₂CO₃ acts as a mild, insoluble base that scavenges the HBr generated during the Sₙ2 substitution without causing base-catalyzed elimination (E2) of the alkyl bromide.
Step 2: Reagent Addition 3. Add 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (1.1 equiv.) dropwise via syringe. Causality: Dropwise addition prevents localized concentration spikes, minimizing exothermic runaway and bis-alkylation side reactions.
Step 3: Heating & In-Process Validation 4. Heat the reaction mixture to 60°C. 5. Self-Validation via LC-MS: Sample the reaction at 4 hours. The starting alkyl bromide will display a distinct 1:1 M/(M+2) isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br. The complete disappearance of this isotopic signature in the chromatogram provides definitive, self-validating proof that the hazardous alkylating agent has been fully consumed.
Step 4: Quenching & Waste Neutralization 6. Once complete, cool the reaction to room temperature. 7. Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) equal to the reaction volume. Causality: Thiosulfate is a highly effective "soft" nucleophile. It rapidly reacts with any trace unreacted alkyl bromide, converting it into a harmless, water-soluble Bunte salt. This ensures the resulting aqueous waste stream is non-alkylating and safe for standard disposal.
Workflow Visualization
The following diagram maps the logical progression of the handling, reaction, and safety quenching phases.
Workflow for the safe handling, reaction, and quenching of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene.
References
Bioisosteric applications of trifluoromethoxy groups in drug design
The Trifluoromethoxy (
This technical guide synthesizes the bioisosteric rationale, physicochemical impacts, and synthetic pathways for
Physicochemical Profile: The "Orthogonal" Bioisostere
The
The Orthogonal Twist (Conformational Control)
Unlike the methoxy group (
-
Mechanism: This twist is driven by the steric bulk of the fluorine atoms and, more critically, the anomeric effect (hyperconjugation) where the oxygen lone pair donates into the antibonding
orbital rather than the aromatic -system. -
Drug Design Consequence: This effectively decouples the oxygen's resonance donating potential from the ring, leaving only the strong inductive electron-withdrawing effect (
). It also creates a distinct 3D steric volume that can fill hydrophobic pockets without the entropic penalty of a freely rotating alkyl chain.
"Super-Lipophilicity"
The
Table 1: Comparative Physicochemical Parameters
| Substituent | Hansch | Hammett | Hammett | Bond Angle (Ar-X) |
| +1.04 | +0.35 | +0.38 | ~90° (Orthogonal) | |
| +0.88 | +0.54 | +0.43 | N/A | |
| +0.71 | +0.23 | +0.37 | N/A | |
| -0.02 | -0.27 | +0.12 | ~0° (Planar) | |
| +0.14 | +0.06 | +0.34 | N/A |
Insight: Replacing a
withincreases lipophilicity ( ) while maintaining similar steric demand, often improving potency in hydrophobic pockets.
Bioisosteric Applications & Case Studies
Metabolic Blocking (The "Teflon" Ether)
The
-
Application: Use
to replace metabolically labile anisole ( ) motifs during Lead Optimization to improve half-life ( ).
Case Study: Riluzole (ALS Therapeutic)
Riluzole (
-
Role of
: It provides the requisite lipophilicity (LogP ~3.5) for the drug to cross the BBB and target glutamatergic pathways in the CNS. A simple analog would lack the electron-donating oxygen linker (despite the orthogonal twist, the oxygen still influences the vector of the dipole), while a analog would likely suffer from lower metabolic stability and reduced lipophilicity.
Case Study: Sonidegib (Hedgehog Pathway Inhibitor)
Sonidegib (Odomzo) utilizes a
-
Design Logic: The
group occupies a specific hydrophobic sub-pocket in the Smoothened (Smo) receptor. Its orthogonal conformation forces the biphenyl system into a twisted geometry, which is crucial for shape complementarity within the active site, enhancing potency ( ) compared to planar analogs.
Decision Framework for Incorporation
The following decision tree illustrates when to deploy
Figure 1: Strategic decision tree for deploying the trifluoromethoxy group in medicinal chemistry campaigns.
Synthetic Methodology: Silver-Mediated Trifluoromethoxylation
Historically, introducing
Mechanism Overview
The reaction typically proceeds via an oxidative cross-coupling mechanism. An
Figure 2: Simplified mechanistic pathway for Silver-mediated oxidative trifluoromethoxylation.
Experimental Protocol: Ag-Mediated Trifluoromethoxylation
Objective: Synthesis of 4-(trifluoromethoxy)biphenyl from 4-biphenylboronic acid.
Reagents:
-
Arylboronic acid (1.0 equiv)
- (2.0 equiv)
-
Selectfluor (F-TEDA-BF4) (1.5 equiv)
- (Tris(dimethylamino)sulfonium trifluoromethoxide) (2.0 equiv)
-
Solvent: Acetone/THF (1:1)
Step-by-Step Workflow:
-
Preparation (Glovebox recommended): In a dry reaction vial equipped with a stir bar, combine the arylboronic acid (
) and ( ). -
Solvent Addition: Add anhydrous Acetone/THF (
) and stir at room temperature for 10 minutes to allow transmetallation/pre-complexation. -
Oxidant Addition: Cool the mixture to
. Add Selectfluor ( ) in one portion. -
Reagent Addition: Slowly add
( ) (or generate in situ using + ). -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will likely darken as silver precipitates.
-
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Safety Note:
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Liu, J., et al. (2015). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[5] Journal of the American Chemical Society, 137(30), 9772–9775. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
FDA Label - Riluzole. (1995). Rilutek Prescribing Information. Link
-
FDA Label - Sonidegib. (2015).[2] Odomzo Prescribing Information. Link
Sources
Methodological & Application
Synthesis of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene from 3-(trifluoromethoxy)phenethyl alcohol
Executive Summary
This application note details the optimized protocol for synthesizing 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene from its alcohol precursor, 3-(trifluoromethoxy)phenethyl alcohol .
While the Appel reaction (
Key Advantages of this Protocol:
-
High Atom Economy: Avoids the stoichiometric phosphine oxide waste characteristic of Appel conditions.
-
Scalability: Suitable for gram-to-kilogram scale synthesis.
-
Selectivity: Conditions are tuned to prevent elimination (styrene formation) and ether cleavage.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Trifluoromethoxy Group
The
-
Stability Warning: While stable to mineral acids (like the HBr generated in situ), the
group can undergo hydrolysis to phenols under forcing alkaline conditions. Therefore, acidic bromination is preferred over basic activation methods (e.g., mesylation followed by bromide displacement) if the subsequent steps involve heating.
Reaction Mechanism ( )
The conversion proceeds via an
Figure 1: Mechanistic pathway for the dehydroxy-bromination of primary alcohols using PBr3.
Experimental Protocol
Reagents & Materials
| Component | Role | Equiv. | CAS | Notes |
| 3-(Trifluoromethoxy)phenethyl alcohol | Substrate | 1.0 | 94129-42-1 | Colorless liquid/oil. |
| Phosphorus Tribromide ( | Brominating Agent | 0.40 | 7789-60-8 | Corrosive. Reacts violently with water. |
| Dichloromethane (DCM) | Solvent | 10 vol | 75-09-2 | Must be anhydrous (water <50 ppm). |
| Sat. | Quench Buffer | N/A | 144-55-8 | Neutralizes HBr and phosphorus acids. |
| Brine | Wash | N/A | 7647-14-5 | Drying aid. |
Step-by-Step Methodology
Pre-requisites: Oven-dried glassware, inert atmosphere (
Step 1: Setup and Solvation
-
Charge a 3-neck round-bottom flask with 3-(trifluoromethoxy)phenethyl alcohol (1.0 equiv).
-
Add Anhydrous DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice/water bath.
-
Critical: Ensure the system is under a positive pressure of nitrogen to prevent moisture ingress.
Step 2: Reagent Addition
-
Prepare a solution of
(0.40 equiv) in a small volume of DCM (optional, for better control) or use neat. -
Dropwise Addition: Add the
slowly over 15–30 minutes via a pressure-equalizing addition funnel or syringe pump.-
Observation: The solution may turn slightly yellow. White fumes (HBr) may be visible if the seal is not tight; ensure venting goes to a scrubber.
-
-
Maintain internal temperature < 5 °C during addition.
Step 3: Reaction
-
After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 3–5 hours .
-
Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[2]
-
Endpoint: Disappearance of the alcohol peak. The bromide product is less polar (higher
).
-
Step 4: Quench and Workup
-
Cool the mixture back to 0 °C .
-
Quench: Very slowly add Sat.
or water.[1]-
Safety Alert: The initial hydrolysis of excess
is highly exothermic and violent. Add the first few drops with extreme caution.
-
-
Transfer to a separatory funnel. Separate the organic layer.[3][4]
-
Extract the aqueous layer once with DCM.
-
Combine organic layers and wash sequentially with:
-
Sat.
(removes residual acid). -
Water.
-
Brine.[3]
-
-
Dry over anhydrous
or .
Step 5: Purification
-
Filter off the drying agent and concentrate under reduced pressure (Rotavap).
-
Note: The product is a high-boiling liquid. Avoid high vacuum at high temperatures to prevent loss if the scale is small.
-
-
Purification: Usually, the crude purity is >95%. If necessary, purify via flash column chromatography (100% Hexanes
5% EtOAc/Hexanes).
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene.
Quality Control & Troubleshooting
Analytical Expectations
-
TLC: The bromide moves significantly higher than the alcohol. Stain with
(alcohol oxidizes, bromide does not/faint) or UV (aromatic ring). -
1H NMR (
):-
Starting Material: Triplet at
ppm ( ). -
Product: Triplet shifts upfield to
ppm ( ). -
Aromatic Region: The pattern for 1,3-substitution remains largely unchanged (
ppm).
-
-
GC-MS: Look for the molecular ion
and (1:1 ratio due to isotopes).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet | |
| "Stuck" Emulsion | Phosphite esters | The byproduct |
| Elimination (Styrene) | Temperature too high | Keep reaction at RT. If elimination persists, switch to Appel Reaction ( |
| HBr Fumes | Rapid addition | Slow down addition rate. Use a base trap (NaOH) for the exhaust line. |
References
-
Sigma-Aldrich. Product Specification: 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene (Analog Reference). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7789-60-8 (Phosphorus Tribromide). Retrieved from
-
Harrison, G. C., & Diehl, H. (1943). Beta-Bromopropionic Acid. Organic Syntheses, Coll.[5] Vol. 3, p.370. (Classic protocol for primary alcohol to bromide conversion).[1] Retrieved from
-
Leroux, F., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. ChemBioChem. (Review on stability and properties of -OCF3). Retrieved from
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.[6] (Alternative Method Reference). Retrieved from
Disclaimer: This protocol is for research purposes only. All chemicals should be handled by trained personnel in a suitable laboratory environment.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 4. US8586729B2 - Synthesis of decitabine - Google Patents [patents.google.com]
- 5. octopus.tools [octopus.tools]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for the Coupling of Amines with 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Introduction
The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, functional materials, and pharmaceutical intermediates.[1] This guide provides detailed protocols for the coupling of primary and secondary amines with 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene, a versatile building block incorporating the trifluoromethoxy group, which is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the synthesis of novel N-substituted 2-(3-(trifluoromethoxy)phenyl)ethanamine derivatives.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the amine acts as the nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide leaving group.[2] A key challenge in amine alkylation is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting material, leading to the formation of tertiary amines or even quaternary ammonium salts.[3] The protocols detailed below are optimized to favor mono-alkylation, providing a reliable pathway to the desired secondary and tertiary amine products.
Chemical Structures and Properties
Table 1: Properties of Key Reagents
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene | 958027-93-5 | C₉H₈BrF₃O | 269.06 | Liquid | |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Liquid | |
| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Liquid |
Reaction Mechanism and Workflow
The coupling reaction follows a classical SN2 pathway. The lone pair of electrons on the nitrogen atom of the amine initiates a backside attack on the carbon atom attached to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
Figure 1: General SN2 reaction mechanism for the coupling of amines with 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene.
The general experimental workflow involves the reaction of the amine with the alkyl halide in the presence of a suitable base and solvent, followed by an aqueous workup to remove inorganic salts and unreacted starting materials. The final product is then purified, typically by column chromatography.
Figure 2: General experimental workflow for the synthesis of N-substituted 2-(3-(trifluoromethoxy)phenyl)ethanamines.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(3-(trifluoromethoxy)phenyl)ethanamine (Secondary Amine)
This protocol details the reaction of a primary amine, benzylamine, with 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene.
Materials:
-
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene in anhydrous acetonitrile, add potassium carbonate and benzylamine.
-
Stir the reaction mixture at 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-(3-(trifluoromethoxy)phenyl)ethanamine.[2]
Protocol 2: Synthesis of N,N-Diethyl-2-(3-(trifluoromethoxy)phenyl)ethanamine (Tertiary Amine)
This protocol outlines the reaction of a secondary amine, diethylamine, with 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene. To minimize the formation of the quaternary ammonium salt, a larger excess of the amine is often used.[4]
Materials:
-
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (1.0 eq)
-
Diethylamine (2.0-3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene in anhydrous acetonitrile or DMF.
-
Add the base (DIPEA or TEA) followed by the slow, dropwise addition of diethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate N,N-diethyl-2-(3-(trifluoromethoxy)phenyl)ethanamine.[5]
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Table 2: Representative Reaction Parameters and Expected Product Characterization
| Amine | Product | Base | Solvent | Temp. (°C) | Time (h) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| Benzylamine | N-Benzyl-2-(3-(trifluoromethoxy)phenyl)ethanamine | K₂CO₃ | CH₃CN | 80 | 6-12 | 7.20-7.40 (m, 9H), 3.85 (s, 2H), 2.90-3.00 (m, 4H) | 149.3 (q, J=1.9 Hz), 140.5, 139.8, 129.9, 128.5, 128.3, 127.1, 123.0, 120.5 (q, J=257.5 Hz), 116.9, 112.9, 54.1, 51.0, 36.3 | [M+H]⁺: 296.1 |
| Diethylamine | N,N-Diethyl-2-(3-(trifluoromethoxy)phenyl)ethanamine | DIPEA | CH₃CN | 50 | 8-16 | 7.20-7.35 (m, 4H), 2.70-2.85 (m, 2H), 2.50-2.65 (m, 6H), 1.05 (t, J=7.1 Hz, 6H) | 149.2 (q, J=1.8 Hz), 141.9, 129.7, 122.6, 120.6 (q, J=257.4 Hz), 116.6, 112.7, 53.6, 47.4, 32.8, 11.8 | [M+H]⁺: 262.1 |
Note: The NMR data provided are predicted values and may vary slightly from experimental results.
Troubleshooting and Optimization
-
Over-alkylation: This is a common side reaction. To minimize it, use a larger excess of the starting amine, add the alkyl halide slowly, and maintain a lower reaction temperature.[4]
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMF, or employing a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃).[6]
-
Purification Difficulties: The basic nature of the amine products can lead to tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.
Safety Precautions
-
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is a hazardous substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Amines such as benzylamine and diethylamine are corrosive and can cause skin and eye irritation. Handle with care and appropriate PPE.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are required.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Benchchem. (2025). Experimental procedure for N-alkylation of primary amines.
- Benchchem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine.
- Palestinian Medical and Pharmaceutical Journal. (n.d.).
- Benchchem. (2025). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
- Semantic Scholar. (n.d.).
- Academia.edu. (2016).
- ResearchGate. (2007).
-
PubChem. (n.d.). 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Diethylamine. Retrieved from [Link]
- The Royal Society of Chemistry. (2016).
- Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224.
- MDPI. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
-
PubChem. (n.d.). Phenethylamine, m-trifluoromethyl-. Retrieved from [Link]
- PMC. (n.d.).
- ResearchGate. (n.d.). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- SciSpace. (2017).
- Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- The Royal Society of Chemistry. (2014).
- PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: High-Precision Preparation of Grignard Reagents from 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Executive Summary & Strategic Overview
The incorporation of trifluoromethoxy (
The Challenge: The Phenethyl Motif
Unlike aryl halides, this substrate is a primary alkyl halide with a beta-hydrogen. This structural feature introduces two critical competing pathways that must be suppressed via strict kinetic control:
-
-Hydride Elimination: Formation of the styrene derivative (3-trifluoromethoxystyrene). This is favored by high temperatures (
C). -
Wurtz Coupling: Dimerization to form the 1,4-diarylbutane derivative. This is favored by high local concentrations of the alkyl bromide.
The Solution: Cryogenic-Controlled Direct Insertion
This protocol utilizes a Direct Magnesium Insertion method optimized for phenethyl substrates. By initiating the reaction at ambient temperature to break the MgO passivation layer, but conducting the bulk addition at controlled low temperatures (
Chemical Safety & Handling
-
Magnesium (Mg): Highly flammable solid. Water reactive. Class D fire hazard.
-
Tetrahydrofuran (THF): Peroxide former.[1] Must be freshly distilled or dispensed from a solvent purification system (SPS).
-
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene: Irritant. Treat as a potential alkylating agent.
-
Inert Atmosphere: Strict exclusion of moisture and oxygen is required. All glassware must be oven-dried (
C) for at least 4 hours.
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene | Precursor (>97% purity recommended) |
| Magnesium | Turnings or coarse powder (20-50 mesh) | Metal source. Turnings preferred to prevent clogging. |
| Solvent | Anhydrous THF (<50 ppm | Reaction medium. Stabilizes the Grignard species. |
| Activator | Iodine ( | Depassivation of MgO layer. |
| Titrant | Iodine ( | For precise concentration determination. |
Detailed Protocol: Direct Insertion Method
Phase A: Setup and Activation
Objective: Create an active Magnesium surface without triggering runaway side-reactions.
-
Glassware Assembly: Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen/argon inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with inert gas (
or ) three times. -
Magnesium Loading: Charge the RBF with Magnesium turnings (1.2 equivalents) .
-
Expert Tip: Dry stir the turnings vigorously for 5 minutes under inert gas. This mechanical action creates micro-fractures in the oxide layer, aiding initiation.
-
-
Solvent Charge: Add sufficient anhydrous THF to cover the magnesium turnings (approx. 5-10% of total solvent volume).
-
Chemical Activation: Add a single crystal of Iodine (
) . The solution will turn dark brown. -
Initiation: Add 5% of the total mass of the bromide substrate directly to the magnesium/THF mixture.
-
Observation: Heat the mixture gently with a heat gun (or warm water bath) to
C. The disappearance of the brown iodine color and the onset of turbidity (cloudiness) indicates successful initiation.
-
Phase B: Controlled Elongation (The Critical Step)
Objective: Grow the Grignard species while suppressing styrene formation.
-
Cooling: Once initiation is confirmed (exotherm observed), immediately cool the reaction bath to
C - C using an ice/water bath.-
Note: Do not cool below
C, or the reaction rate may stall, leading to dangerous accumulation of unreacted bromide.
-
-
Dilution: Dilute the remaining bromide substrate in the Addition Funnel with the remaining THF (Target concentration: 0.5M to 1.0M).
-
Dropwise Addition: Add the bromide solution slowly over 45-60 minutes .
-
Rate Control: The addition rate should be matched to the consumption of magnesium. If the solution becomes clear (reaction stops), pause addition and allow to warm slightly to restart, then re-cool.
-
-
Post-Reaction Stirring: After addition is complete, allow the reaction to warm to Room Temperature (
C) and stir for 1-2 hours.-
Warning: Do not reflux. Refluxing phenethyl Grignards significantly increases the rate of
-hydride elimination.
-
Quality Control: Titration Protocol (Knochel Method)
Never assume the theoretical yield. Phenethyl Grignards often yield 70-85% active species due to Wurtz coupling.
Reagents:
-
Titrant: 1.0 M
solution in THF containing 0.5 M LiCl. -
Analyte: 1.0 mL aliquot of your filtered Grignard reaction mixture.
Procedure:
-
Weigh exactly 254 mg (1.0 mmol) of Iodine (
) into a dry vial. -
Dissolve in 3-5 mL of a saturated LiCl solution in anhydrous THF.
-
Cool the Grignard aliquot to
C.[2] -
Titrate the Grignard solution into the Iodine solution until the brown color disappears (becomes clear/yellow).
-
Calculation:
-
Visualization of Reaction Pathways & Workflow[3]
Diagram 1: Mechanistic Pathways (Selectivity Control)
Caption: Kinetic competition between direct insertion (Green) and thermal elimination/coupling side reactions (Red).
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow emphasizing the critical cooling transition.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No color change (Iodine stays brown) | Passive Mg surface or wet solvent. | Add 2-3 drops of 1,2-dibromoethane (entrainment reagent). Sonicate the flask for 30 seconds if possible. |
| Heavy white precipitate forms | Formation of Magnesium Oxide or Dimer. | Ensure inert atmosphere is intact. Add more THF to solubilize. |
| Low Yield (<50%) | Wurtz coupling dominance. | Decrease addition rate. Increase stirring speed to prevent local hot-spots. |
| Reaction stalls at | Temperature too low for kinetics. | Warm to |
References
-
Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[3][2][4]
- Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.
-
Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation.[3][2][4][5][6] Coordination Chemistry Reviews. (Mechanistic insights into radical intermediates).
-
Sigma-Aldrich. (2023).[7] Product Specification: 3-(Trifluoromethoxy)phenethyl bromide. (Used for physical property estimation).
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Before you continue to YouTube [consent.youtube.com]
- 7. 3-(三氟甲基)苯乙基溴 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: C-N Bond Formation using 3-(Trifluoromethoxy)phenethyl Bromide
This Application Note and Protocol guide details the use of 3-(trifluoromethoxy)phenethyl bromide (also known as 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene) for C-N bond formation.
Abstract & Strategic Relevance
The 3-(trifluoromethoxy)phenethyl motif is a high-value pharmacophore in medicinal chemistry, particularly for Central Nervous System (CNS) targets. The trifluoromethoxy group (–OCF
This guide focuses on the nucleophilic substitution (
-
Divergent Synthesis: Rapidly generating libraries of tertiary amines and N-heterocycles from a single electrophile.
-
Late-Stage Functionalization: Introducing the phenethyl chain onto complex, acid-sensitive amine scaffolds that cannot withstand reductive amination conditions.
Chemical Properties & Handling[1]
-
Compound: 3-(Trifluoromethoxy)phenethyl bromide
-
Structure: A benzene ring substituted at the meta position with an –OCF
group and an ethyl bromide tail. -
Reactivity Profile: Primary alkyl halide. Moderately reactive electrophile.
-
Stability: Stable at room temperature; store under inert gas (Ar/N
) to prevent hydrolysis or discoloration. -
Safety Warning: Alkylating agent. Potent lachrymator and potential mutagen. Handle only in a fume hood with double-gloving (Nitrile/Laminate).
Reaction Landscape & Decision Tree
The following decision tree illustrates the optimal synthetic pathways based on the desired target amine.
Figure 1: Strategic selection of synthetic methods based on the degree of substitution required.
Experimental Protocols
Protocol A: Synthesis of Tertiary Amines & N-Heterocycles (Direct )
Target: Introduction of the phenethyl group onto a secondary amine (e.g., piperazine, morpholine, pyrrolidine).
Mechanism: Classical bimolecular nucleophilic substitution (
Materials:
-
Electrophile: 3-(Trifluoromethoxy)phenethyl bromide (1.0 equiv)
-
Nucleophile: Secondary amine (1.2 equiv)
-
Base: Potassium Carbonate (K
CO ), anhydrous, granular (2.0 - 3.0 equiv) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.
-
Solvent: Acetonitrile (MeCN) [Preferred for easy workup] or DMF [For low solubility substrates].
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add the secondary amine (1.2 equiv) and anhydrous MeCN (0.2 M concentration relative to bromide).
-
Base Addition: Add K
CO (2.5 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base. -
Activation (Optional): Add KI (10 mol%) to generate the more reactive alkyl iodide in situ.
-
Addition: Add 3-(trifluoromethoxy)phenethyl bromide (1.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80 °C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The bromide spot (high R
) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (K
CO /KBr) through a Celite pad. Rinse with EtOAc. -
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The crude residue is often pure enough for subsequent steps. If not, purify via flash column chromatography (SiO
, DCM/MeOH gradient).
Yield Expectation: 85–95%
Protocol B: Synthesis of Secondary Amines (Mono-Alkylation)
Target: Synthesis of analogs like N-ethyl-3-(trifluoromethoxy)phenethylamine (a bioisostere of Fenfluramine). Challenge: Primary amines are highly nucleophilic; the product (secondary amine) is more nucleophilic than the starting material, leading to over-alkylation (tertiary amines/quaternary salts).
Critical Modification:
To favor mono-alkylation, you must use a large excess of the amine nucleophile.
Step-by-Step Procedure:
-
Reagent Prep: Prepare a solution of the primary amine (e.g., Ethylamine, 2.0 M in THF) in a pressure vessel or sealed tube. Use 10 to 20 equivalents of the amine.
-
Addition: Add 3-(trifluoromethoxy)phenethyl bromide (1.0 equiv) slowly to the stirring amine solution at 0 °C.
-
Reaction: Seal the vessel and stir at room temperature for 24 hours.
-
Note: Heating is generally avoided to prevent polyalkylation unless the reaction is sluggish.
-
-
Workup:
-
Concentrate the mixture immediately to remove the excess volatile amine and solvent.
-
Redissolve the residue in DCM and wash with 1N NaOH (to liberate the free base).
-
-
Purification: Flash chromatography is required to separate the mono-alkylated product from any trace dialkylated by-products.
Yield Expectation: 50–70% (lower due to statistical byproduct formation).
Protocol C: Gabriel Synthesis (Primary Amine Production)
Target: Synthesis of 3-(trifluoromethoxy)phenethylamine (Primary Amine). Logic: Direct reaction of ammonia with the bromide yields a mixture of amines. The Gabriel synthesis uses phthalimide as a "masked" ammonia equivalent that cannot over-alkylate.
Step-by-Step Procedure:
-
Alkylation Step:
-
Dissolve Potassium Phthalimide (1.1 equiv) in DMF.
-
Add 3-(trifluoromethoxy)phenethyl bromide (1.0 equiv).
-
Heat to 90 °C for 4 hours.
-
Pour into water; the intermediate N-alkyl phthalimide will precipitate. Filter and dry.
-
-
Deprotection Step (Hydrazinolysis):
-
Suspend the intermediate in Ethanol.
-
Add Hydrazine Hydrate (N
H ·H O, 3.0 equiv). -
Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
-
Isolation:
-
Cool and filter off the white solid.
-
Concentrate the filtrate.
-
Acidify with 1N HCl and wash with ether (removes non-basic impurities).
-
Basify the aqueous layer with NaOH and extract with DCM.
-
Dry (Na
SO ) and concentrate to yield the pure primary amine.
-
Data Summary & Troubleshooting
| Parameter | Protocol A (Tertiary) | Protocol B (Secondary) | Protocol C (Primary) |
| Stoichiometry | 1:1.2 (Bromide:Amine) | 1:20 (Bromide:Amine) | 1:1.1 (Bromide:Phthalimide) |
| Solvent | MeCN or DMF | THF or MeOH | DMF (Step 1), EtOH (Step 2) |
| Temp | 60–80 °C | 0 °C | 90 °C (Step 1), Reflux (Step 2) |
| Major Impurity | Unreacted amine | Dialkylated amine | Unreacted bromide |
| Purification | Filtration/Extraction | Column Chromatography | Acid/Base Extraction |
Troubleshooting Guide
-
Low Conversion: Add 0.5 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst if using a biphasic system or if the bromide is sluggish.
-
Elimination By-product (Styrene formation): If you observe the formation of 3-(trifluoromethoxy)styrene (vinyl peak in NMR), the base is too strong or the temperature is too high. Switch from K
CO to NaHCO or lower the temperature.
Visualization of Workflow
Figure 2: General operational workflow for the alkylation protocol.
References
-
Synthesis of Fenfluramine Analogs: Palombi, G., Zagami, M. (2017). New method for synthesis of fenfluramine, of isomers thereof and/or of analogs thereof. European Patent EP3170807A1.
-
Bioisosteres in Medicinal Chemistry (Indan Analogs): Nichols, D. E., et al. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential.[2] Pharmacology Biochemistry and Behavior, 59(3), 739-746.
-
General Alkylation Protocols: BenchChem Application Notes. (2025).[3][4][5] Experimental procedure for N-alkylation of primary amines.
-
Properties of Trifluoromethyl/Trifluoromethoxy Phenethyl Bromides: Sigma-Aldrich. Product Specification: 3-(Trifluoromethyl)phenethyl bromide. (Note: Analogous chemistry applies to the OCF3 variant).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Incorporation of the 3-Trifluoromethoxyphenethyl Motif into Heterocyclic Scaffolds
Introduction: The Strategic Value of the 3-Trifluoromethoxyphenethyl Motif
In modern medicinal chemistry, the precise decoration of molecular scaffolds is a cornerstone of drug design, aiming to optimize a compound's biological activity, pharmacokinetic profile, and overall drug-likeness.[1][2] Heterocyclic rings are privileged structures, forming the core of a vast number of approved pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations and engage in key interactions with biological targets.[3][4][5]
The introduction of fluorine-containing motifs is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[6][7] Specifically, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. It is one of the most lipophilic functional groups, significantly enhancing a molecule's ability to cross cellular membranes.[1][8] Unlike the related trifluoromethyl (-CF3) group, the -OCF3 group is a conformational chameleon; the C-O-C bond's flexibility allows it to modulate its electronic properties from weakly electron-donating to strongly electron-withdrawing, depending on its environment.[1][8][9] This unique combination of high lipophilicity, metabolic stability conferred by the strong C-F bonds, and tunable electronics makes the trifluoromethoxy group a powerful tool for fine-tuning the ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates.[1][9]
This guide provides researchers, chemists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies for incorporating the 3-trifluoromethoxyphenethyl moiety—a common substructure in neurologically active agents—into a variety of heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide detailed, actionable protocols.
Core Synthetic Strategies: A Multi-Pronged Approach
The successful incorporation of the 3-trifluoromethoxyphenethyl group can be achieved through several distinct synthetic disconnections. The choice of strategy depends on the nature of the target heterocycle, the desired point of attachment (N- vs. C-alkylation), and the availability of starting materials. We will focus on three primary, field-proven methodologies:
-
Direct N-Alkylation: A straightforward and often high-yielding approach for N-H containing heterocycles.
-
Transition Metal-Catalyzed Cross-Coupling: A powerful and modular method for forming carbon-carbon bonds.
-
Ring-Closing Metathesis (RCM): An elegant strategy for constructing the heterocyclic ring system with the phenethyl motif already in place.
Strategy 1: Direct N-Alkylation of Heterocycles
This method is arguably the most direct route for modifying heterocycles that possess an acidic N-H proton, such as indoles, pyrazoles, imidazoles, and carbazoles. The core principle involves the deprotonation of the heterocycle to form a nucleophilic nitrogen anion, which then displaces a leaving group on a suitable 3-trifluoromethoxyphenethyl electrophile.
Causality and Experimental Rationale
The success of this reaction hinges on the careful selection of a base, solvent, and the electrophilic partner.
-
The Electrophile: The most common and effective electrophile is 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene . The bromide is an excellent leaving group, and the precursor, 3-(trifluoromethoxy)phenethyl alcohol, is commercially available or readily synthesized.
-
The Base: The choice of base must be matched to the pKa of the heterocycle's N-H proton.
-
Potassium Carbonate (K₂CO₃): A mild and cost-effective base suitable for more acidic heterocycles like benzimidazoles.[10]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base ideal for less acidic N-H bonds, such as those in indoles and carbazoles. It irreversibly deprotonates the heterocycle, driving the reaction to completion.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the high solubility of its salts and the "cesium effect," which promotes faster and cleaner reactions.
-
-
The Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is required to dissolve the heterocyclic salt and promote the Sₙ2 reaction.
Workflow for N-Alkylation
Caption: General workflow for N-alkylation of heterocycles.
Detailed Experimental Protocol: N-alkylation of Indole
This protocol details the synthesis of 1-(2-(3-(trifluoromethoxy)phenyl)ethyl)-1H-indole.
PART A: Synthesis of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene
-
To a stirred solution of 3-(trifluoromethoxy)phenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the title compound as a colorless oil.
PART B: Alkylation
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of indole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, at which point hydrogen gas evolution should cease.
-
Add a solution of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to afford the desired N-alkylated indole.
Data Summary for N-Alkylation
| Heterocycle | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Indole | NaH | DMF | RT | 80-90% |
| Pyrazole | K₂CO₃ | MeCN | 80 | 85-95% |
| Benzimidazole | Cs₂CO₃ | DMF | 60 | >90% |
| Carbazole | NaH | DMF | RT | 75-85% |
Strategy 2: Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions provide a powerful and modular approach to form C-C bonds, allowing the 3-trifluoromethoxyphenethyl motif to be appended directly to a carbon atom of the heterocyclic core.[11] This is particularly useful for heterocycles lacking an N-H bond or when C-functionalization is desired. The Negishi and Suzuki-Miyaura couplings are workhorse reactions for this purpose.[11][12]
Causality and Experimental Rationale
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
-
Catalyst System: Palladium catalysts are most common. A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. Electron-rich, bulky phosphine ligands like SPhos or XPhos are often required to facilitate the oxidative addition and reductive elimination steps, particularly with challenging heteroaryl chlorides.[12] Nickel catalysts are also emerging as a more cost-effective and sometimes more reactive alternative.[13][14]
-
Organometallic Partner: The reaction requires one coupling partner to be an organometallic species.
-
Negishi Coupling: Uses an organozinc reagent, such as (3-(trifluoromethoxy)phenethyl)zinc chloride. Organozincs are highly reactive and tolerate a wide range of functional groups, but they are moisture-sensitive.[12]
-
Suzuki-Miyaura Coupling: Employs a more stable organoboron reagent (e.g., a boronic acid or ester). This is often preferred for its stability and lower toxicity, though it requires a base for the transmetalation step.
-
Generalized Catalytic Cycle (Palladium)
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Detailed Experimental Protocol: Negishi Coupling
This protocol outlines the synthesis of 2-(2-(3-(trifluoromethoxy)phenyl)ethyl)pyridine.
PART A: Preparation of (3-(trifluoromethoxy)phenethyl)zinc chloride
-
This step must be performed under strictly anhydrous and inert (N₂ or Ar) conditions.
-
To a flask containing magnesium turnings (1.5 eq), add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed.
-
Cool the flask and add a solution of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene (1.2 eq) in anhydrous THF (0.5 M). The reaction should initiate, evidenced by gentle refluxing. If not, gentle warming may be required. Stir until the magnesium is consumed.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.2 eq) in anhydrous THF.
-
Cannulate the freshly prepared Grignard reagent into the ZnCl₂ solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. This solution of the organozinc reagent is used directly in the next step.
PART B: Cross-Coupling
-
To a reaction flask charged with 2-bromopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq), add anhydrous THF (0.4 M).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add the freshly prepared solution of (3-(trifluoromethoxy)phenethyl)zinc chloride (1.2 eq) via cannula.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Cool to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the target compound.
Data Summary for Cross-Coupling Reactions
| Coupling Type | Heterocycle Substrate | Organometallic Reagent | Catalyst System | Typical Yield (%) |
| Negishi | 2-Chloropyridine | Phenethyl-ZnCl | Pd₂(dba)₃ / SPhos | 70-85% |
| Suzuki | 4-Bromoisoquinoline | Phenethyl-B(pin) | Pd(PPh₃)₄ / K₂CO₃ | 65-80% |
| Negishi | 2-Bromothiazole | Phenethyl-ZnCl | NiCl₂(dppp) | 75-90% |
Strategy 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful C-C bond-forming reaction that constructs unsaturated rings from acyclic diene precursors.[15][16] This strategy is particularly advantageous for synthesizing novel heterocyclic cores where the 3-trifluoromethoxyphenethyl motif is incorporated into the starting material before cyclization.
Causality and Experimental Rationale
The reaction is catalyzed by ruthenium alkylidene complexes (Grubbs or Hoveyda-Grubbs catalysts) and proceeds through a metallacyclobutane intermediate.[16]
-
The Precursor: A diene must be synthesized, with the two terminal alkene functionalities positioned to close into the desired ring size (typically 5- to 7-membered rings).[16] For nitrogen heterocycles, this often involves N-acylation and N-allylation of 3-trifluoromethoxyphenethylamine.
-
The Catalyst:
-
Grubbs' 1st Generation: Robust but less active.
-
Grubbs' 2nd Generation: Highly active and tolerant of more functional groups due to the N-heterocyclic carbene (NHC) ligand. This is the most common choice.
-
Hoveyda-Grubbs Catalysts: Offer increased stability and are often preferred for industrial applications.
-
-
Reaction Conditions: The reaction is an equilibrium. To drive it towards the cyclized product, the volatile ethylene byproduct must be removed. This is typically achieved by performing the reaction in a dilute solution under a gentle stream of nitrogen or under reduced pressure.[16]
RCM Catalytic Cycle
Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Detailed Experimental Protocol: Synthesis of a Dihydropyrrole Derivative
This protocol describes the synthesis of a 5-substituted-1-(3-(trifluoromethoxy)benzyl)-2,3-dihydro-1H-pyrrole.
PART A: Synthesis of the Diene Precursor
-
To a solution of 3-(trifluoromethoxy)phenethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add allyl chloroformate (1.1 eq) dropwise. Stir at room temperature for 3 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to get the N-acylated intermediate.
-
Dissolve the intermediate in anhydrous DMF (0.2 M). Add NaH (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add allyl bromide (1.2 eq) and stir at room temperature overnight.
-
Quench with water, extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the pure diene precursor.
PART B: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M). High dilution is critical to favor intramolecular cyclization.
-
Bubble nitrogen through the solution for 20 minutes.
-
Add Grubbs' 2nd Generation catalyst (0.02 - 0.05 eq).
-
Heat the reaction to 80 °C and stir under a gentle nitrogen flow for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the solvent and purify the residue by flash column chromatography to yield the dihydropyrrole product.
Conclusion
The 3-trifluoromethoxyphenethyl motif is a valuable building block for constructing novel heterocyclic compounds with potentially superior pharmacological properties. The choice of synthetic strategy—direct N-alkylation, transition metal-catalyzed cross-coupling, or ring-closing metathesis—provides a versatile toolkit for the modern medicinal chemist. By understanding the underlying principles and carefully optimizing reaction conditions as detailed in these protocols, researchers can efficiently access a wide array of target molecules for further investigation in drug discovery programs.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI.
- Ring-closing metathesis: novel routes to arom
- Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor.
- Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews (RSC Publishing).
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. The Doyle Group.
- Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles.
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
- Ring-closing met
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applic
- Catalysis for Heterocycles Chemistry. The Soulé Research Group.
- Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology.
- Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.
- Synthesis of substituted N-heterocycles by N-alkyl
- Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Catalysts | Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds [mdpi.com]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ring-closing metathesis: novel routes to aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Application Note: Base-Mediated Reactivity of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene in DMF – Substitution vs. Elimination Pathways
Executive Summary
The reaction of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene with potassium carbonate (
This application note provides drug development professionals and synthetic chemists with field-proven protocols to deliberately steer this reaction toward either the alkylated product (via
Mechanistic Insights & Reaction Dynamics (E-E-A-T)
To control the reaction outcome, one must understand the physical chemistry of the reagents involved:
-
The Substrate's Structural Liability: While primary alkyl bromides typically favor
reactions, the phenethyl system is unique. The protons adjacent to the aromatic ring ( -protons) are unusually acidic. Furthermore, the E2 elimination yields a conjugated styrene system (3-(trifluoromethoxy)styrene), providing a massive thermodynamic driving force. The meta-trifluoromethoxy ( ) group exerts an electron-withdrawing inductive effect (-I), which further increases the acidity of these -protons [2]. -
The Solvent Effect (DMF): DMF is a polar aprotic solvent. It highly solvates cations (like
) but leaves anions completely unsolvated. These "naked" anions exhibit vastly increased basicity and nucleophilicity. -
The Base (
): Potassium carbonate is a mild, insoluble base in DMF. The reaction occurs at the solid-liquid interface. It is chosen over stronger, soluble bases (like or ) specifically to suppress immediate E2 elimination, allowing the slower pathway to compete when a nucleophile is introduced [3].
Reaction Pathway Visualization
Bifurcated reaction pathways of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene in K2CO3/DMF.
Quantitative Data: Condition Optimization
The ratio of Substitution to Elimination is strictly governed by temperature and the presence of a competing nucleophile. The following table summarizes expected outcomes based on empirical optimization:
| Reaction Condition | Nucleophile Present | Temp (°C) | Dominant Pathway | Expected Ratio ( |
| Yes (e.g., Phenol/Amine) | 25 - 40 | > 90:10 | ||
| Yes (e.g., Phenol/Amine) | 80 - 100 | Mixed | 60:40 | |
| No | 25 - 40 | Sluggish / Unreactive | N/A (Low Conversion) | |
| No | 80 - 100 | E2 Elimination | < 5:95 |
Detailed Experimental Protocols
These protocols are designed as self-validating systems, ensuring that intermediate checks confirm the chemical state before proceeding to the next step.
Protocol A: N-/O-Alkylation (Targeting Substitution)
Objective: Maximize alkylation of a target nucleophile while suppressing styrene formation.
-
Preparation: To an oven-dried, argon-flushed round-bottom flask, add the target nucleophile (1.0 equiv.) and anhydrous
(2.5 equiv., finely powdered to maximize surface area). -
Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the nucleophile). Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.
-
Addition: Add 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene (1.1 equiv.) dropwise.
-
Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing polyalkylation and thermal spikes that trigger elimination.
-
-
Reaction & IPC: Heat the mixture to 40 °C.
-
Validation Check: After 2 hours, analyze a 50
aliquot via TLC (Hexanes:EtOAc 8:2) and GC-MS. The disappearance of the alkyl bromide peak ( 268/270) and appearance of the product mass validates the trajectory.
-
-
Quench & Workup (DMF Removal): Cool the mixture to 0 °C and quench with ice water. Extract with Ethyl Acetate (3 × 10 mL).
-
Causality: DMF is highly miscible with organic solvents and notoriously difficult to remove. Washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 10 mL) alters the partition coefficient, forcing DMF into the aqueous phase far more effectively than brine [1].
-
Validation Check: Analyze the aqueous LiCl wash via LC-MS before discarding to ensure no water-soluble target product was inadvertently partitioned into the aqueous layer.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Controlled Dehydrohalogenation (Targeting E2 Elimination)
Objective: Intentionally synthesize 1-vinyl-3-(trifluoromethoxy)benzene.
-
Preparation: Add 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene (1.0 equiv.) and anhydrous
(3.0 equiv.) to a reaction vessel. -
Solvation & Heating: Add anhydrous DMF (0.5 M). Immediately heat the heterogeneous mixture to 90–100 °C.
-
Causality: In the absence of a nucleophile, the carbonate ion acts solely as a base. High temperatures provide the activation energy required to overcome the steric hindrance of abstracting the
-proton, driving the reaction thermodynamically toward the conjugated styrene.
-
-
Reaction & IPC: Stir vigorously for 4–6 hours.
-
Validation Check: Monitor via GC-MS. The starting material will be replaced by a distinct peak at
188 (the styrene derivative).
-
-
Workup: Cool to room temperature, dilute with distilled water, and extract with a non-polar solvent like Hexanes or Heptane.
-
Causality: The styrene product is highly non-polar. Extracting with Hexanes leaves the polar DMF entirely in the aqueous phase, bypassing the need for a LiCl wash.
-
-
Purification: Pass the organic extract through a short pad of silica gel to remove baseline impurities, then concentrate carefully under reduced pressure (the styrene product is somewhat volatile).
Troubleshooting & Quality Control
-
Persistent DMF in NMR: If
-NMR reveals residual DMF (singlets at 2.88 and 2.96 ppm, 8.02 ppm), the LiCl wash was insufficient. Re-dissolve the product in diethyl ether and repeat the 5% aqueous LiCl washes, or utilize azeotropic removal by co-evaporating with toluene under high vacuum [1]. -
Low Conversion in Alkylation:
relies on surface-area contact. If the reaction stalls, the may be clumped. Ensure it is finely milled and oven-dried prior to use. Alternatively, adding a catalytic amount of Potassium Iodide (KI) can accelerate the reaction via the Finkelstein pathway (in situ conversion to the more reactive alkyl iodide) [2].
References
-
Jüstel, P. M., et al. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles: SN1 and SN2 reactions of phenethyl bromide. Journal of Organic Chemistry, 86, 5965−5972. Available at:[Link]
-
Burbiel, J. C., et al. (2009). Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors. Journal of Medicinal Chemistry, 52(19), 6097–6110. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Alkylation of 3-(Trifluoromethoxy)phenethyl Bromide
Welcome to the technical support center for optimizing the alkylation of 3-(trifluoromethoxy)phenethyl bromide. This guide is designed for researchers, chemists, and drug development professionals seeking to improve yields and troubleshoot common issues in nucleophilic substitution reactions involving this substrate. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the alkylation of 3-(trifluoromethoxy)phenethyl bromide?
The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this single-step process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2] Given that the substrate is a primary alkyl halide, the SN2 pathway is generally favored over the SN1 pathway, which would proceed through a less stable primary carbocation.[3]
Q2: What is the most significant competing side reaction, and why is it so prevalent with this specific substrate?
The most critical competing side reaction is bimolecular elimination (E2), which leads to the formation of 3-(trifluoromethoxy)styrene.[4][5] Phenethyl bromide and its derivatives are particularly susceptible to E2 elimination for two key reasons:
-
Acidity of β-Hydrogens: The hydrogens on the carbon adjacent to the aromatic ring (the β-protons) are benzylic and thus more acidic than those in a simple alkyl halide. This makes them easier to abstract by a base.
-
Product Stability: The resulting alkene (styrene derivative) is conjugated with the aromatic ring, making it a very stable and thermodynamically favored product.[4]
The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF3) group on the phenyl ring further increases the acidity of these β-hydrogens, making the substrate even more prone to elimination.[6]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yield is very low, and I primarily observe 3-(trifluoromethoxy)styrene as the product.
This is a classic case of the E2 elimination pathway outcompeting the desired SN2 substitution. This issue is almost always traced back to the choice of base/nucleophile and reaction conditions.
Causality: Strong, sterically unhindered bases, such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or sodium hydroxide (NaOH), are highly effective at abstracting the acidic β-proton, driving the E2 reaction.[4][5][7] High reaction temperatures also significantly favor elimination over substitution.[8][9]
Solutions:
-
Re-evaluate Your Nucleophile/Base: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), you are likely to favor elimination. Switch to a less basic, but still potent, nucleophile. For example, for N-alkylation, use a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) with the amine nucleophile, rather than pre-forming an amide with a strong base. For O-alkylation of a phenol, a weaker carbonate base is preferable to a stronger hydroxide or alkoxide base.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress. High temperatures provide the activation energy needed for the elimination pathway.[8]
-
Change Your Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[10][11] These solvents solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive, which enhances the rate of SN2 without significantly promoting E2.[10] Protic solvents (like ethanol or methanol) can solvate and stabilize the nucleophile, reducing its reactivity and often requiring higher temperatures, which in turn favors elimination.
| Parameter | To Favor SN2 (Alkylation) | Conditions that Favor E2 (Elimination) |
| Base/Nucleophile | Weakly basic, highly nucleophilic (e.g., I⁻, N₃⁻, RCOO⁻, CN⁻) or neutral nucleophiles (amines, phosphines). Use weaker bases like K₂CO₃, Cs₂CO₃. | Strong, hard bases (e.g., RO⁻, OH⁻, NaH).[4][5] |
| Temperature | Lower temperatures (0 °C to Room Temperature).[8] | Higher temperatures.[9] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile).[2][10] | Often run in protic solvents (e.g., ethanol) which can require heat. |
Problem 2: The reaction is very slow or stalls, with significant starting material remaining.
This issue typically arises from insufficient nucleophilicity, poor solubility, or deactivation of the starting material.
Causality: A weak nucleophile may not be reactive enough to displace the bromide at a reasonable rate at lower temperatures. The starting material or reagents may not be fully soluble in the chosen solvent, preventing them from reacting. Lastly, the 3-(trifluoromethoxy)phenethyl bromide itself can degrade if old or improperly stored.[12]
Solutions:
-
Increase Nucleophile Reactivity (Without Increasing Basicity):
-
Solvent Choice: As mentioned, switching to a polar aprotic solvent like DMF or DMSO can dramatically accelerate SN2 reactions.[10]
-
Finkelstein Reaction (Catalytic KI): Add a catalytic amount (0.1 eq) of sodium or potassium iodide (NaI or KI). The iodide will displace the bromide to form the more reactive 3-(trifluoromethoxy)phenethyl iodide in situ. Iodide is an excellent leaving group and a powerful nucleophile, accelerating the overall substitution rate.[13]
-
-
Ensure Purity and Quality of Starting Material: Verify the purity of your 3-(trifluoromethoxy)phenethyl bromide. Benzylic and phenethyl bromides can be susceptible to degradation over time.[12] If necessary, purify the starting material before use.
-
Consider a Phase-Transfer Catalyst (PTC): If you have a biphasic system (e.g., a solid base like K₂CO₃ in a solvent where it's not fully soluble), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, accelerating the reaction.[14]
Visualizing the Reaction Pathways
General Reaction Scheme
Caption: Overview of the competing SN2 and E2 reaction pathways.
SN2 vs. E2 Mechanistic Competition
Caption: Factors influencing the competition between SN2 and E2 pathways.
Experimental Protocols
Protocol: Optimized N-Alkylation using a Carbonate Base
This protocol is designed to maximize the SN2 product by using a mild base and optimal solvent conditions.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your amine nucleophile (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst (Optional): Add potassium iodide (KI, 0.1 eq). Stir the mixture for 15 minutes at room temperature.
-
Substrate Addition: Slowly add a solution of 3-(trifluoromethoxy)phenethyl bromide (1.2 eq) in a small amount of anhydrous DMF to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 24 hours, it may be gently warmed to 40-50 °C, but be aware this may slightly increase the amount of elimination byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting alkylation reaction outcomes.
References
- BenchChem Technical Support. (2025). How to improve reaction yield for substitutions on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. BenchChem.
- BenchChem Technical Support. (2025).
- Filo. (2025). 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explain. Filo Q&A.
- LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- MSU Chemistry. (n.d.). Reactions of Alkyl Halides.
- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.
- Patai, S. (Ed.). (1973). The Chemistry of the Carbon-Halogen Bond. John Wiley & Sons.
- Quiclet-Sire, B., & Zard, S. Z. (2011). The Gabriel and Related Syntheses of Amines. In Comprehensive Organic Synthesis II (pp. 355-388). Elsevier.
- Scribd. (n.d.). Alkyl Halides & Aryl Halides.
- Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
- University of Calgary Chemistry. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- Vedantu. (2024).
- YouTube - Chad's Prep. (2020).
- Z̆ilka, L., et al. (2023). The isocyanide SN2 reaction.
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 5. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. Kinetic study of E2 eliminations from 2-thienylethyl bromides and toluene-p-sulphonates promoted by sodium ethoxide in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. imtm.cz [imtm.cz]
Storage stability of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene at room temperature
The following technical guide is structured as a specialized support resource for researchers working with 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene . It synthesizes chemical principles with practical handling protocols to ensure data integrity in drug discovery workflows.
CAS: 958027-93-5 | Formula: C
Executive Summary: Stability Profile
Is this compound stable at Room Temperature (RT)? Yes, but with strict caveats. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is kinetically stable at ambient temperatures (20–25°C) for short-term storage (1–4 weeks) provided it is kept anhydrous and protected from light .[3] However, as a primary alkyl bromide, it possesses inherent electrophilicity and susceptibility to homolytic cleavage of the C–Br bond over time.[3]
Recommendation: While RT storage is acceptable for active use, long-term storage (>1 month) at 2–8°C is strongly advised to prevent gradual titer loss due to hydrolysis or elimination.[3]
Storage & Handling Specifications
Optimal Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerator) | Slows the kinetics of spontaneous E2 elimination (styrene formation) and nucleophilic substitution.[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents atmospheric moisture from triggering hydrolysis to the alcohol derivative. |
| Light Exposure | Amber Vial / Foil Wrap | The C–Br bond is photosensitive. UV/Visible light promotes homolysis, liberating free bromine (Br |
| Container | Glass (Teflon-lined cap) | Avoid plastics that may leach plasticizers or absorb the lipophilic compound. |
Physical Properties (for Identification)[4]
-
State: Colorless to pale yellow liquid.[4]
-
Density: ~1.4–1.5 g/mL (Predicted based on analogs).[3]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; immiscible with water.[3]
Degradation Pathways & Troubleshooting
Understanding how the molecule breaks down is critical for rescuing valuable samples.
Visualizing Reactivity (Graphviz Diagram)
The following diagram outlines the three primary degradation risks: Hydrolysis (moisture), Elimination (heat/base), and Homolysis (light).[3]
Caption: Primary degradation mechanisms. Yellowing indicates radical formation; purity loss often stems from hydrolysis or elimination.[3]
Troubleshooting Guide (FAQ)
Issue 1: "My sample has turned from colorless to yellow/orange."
Diagnosis: Photolytic Decomposition.
Exposure to light has caused homolytic cleavage of the carbon-bromine bond, releasing elemental bromine (Br
-
Filtration: Pass the neat liquid (or a solution in Hexanes) through a small plug of basic alumina or silica gel. This traps the acidic impurities and Br
. -
Wash: Alternatively, dissolve in ether and wash with dilute aqueous Na
S O (sodium thiosulfate) to reduce Br back to bromide.[3]
Issue 2: "I see a new triplet at ~3.9 ppm in the H-NMR."
Diagnosis: Hydrolysis to Alcohol.
The triplet for the
Issue 3: "Can I store this compound in DMSO or DMF stock solutions?"
Answer: No, avoid long-term storage in nucleophilic polar aprotic solvents. DMSO and DMF can accelerate nucleophilic substitution (SN2) reactions, even with trace water or the solvent itself acting as a nucleophile over time.[3]
-
Best Practice: Store as a neat liquid . If a stock solution is mandatory, use anhydrous Dichloromethane (DCM) or Toluene and store at -20°C.[3]
Issue 4: "The density seems to have changed, or I see solids."
Diagnosis: Polymerization or Salt Formation. While rare for this specific structure, styrene derivatives (formed via elimination) can polymerize.[3] Solids usually indicate the formation of salts (e.g., pyridinium bromides) if the compound was exposed to amine bases.
Quality Control Protocol
Before using a stored batch in a critical step (e.g., Grignard formation or nucleophilic substitution), validate integrity using this rapid checkpoint.
Rapid NMR Validation
Run a
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Ar-CH | ~3.1 - 3.2 ppm | Triplet | Shifts slightly if ring is modified.[3] |
| -CH | ~3.5 - 3.6 ppm | Triplet | Target Peak. |
| -CH | ~3.9 ppm | Triplet | Indicates Hydrolysis.[3] |
| -CH=CH | ~5.3 & 6.7 ppm | Doublets/dd | Indicates Elimination (Styrene).[3] |
Pass Criteria: Integration of the triplet at ~3.6 ppm should match the aromatic integration (4H) with >95% correlation.
References
-
Sigma-Aldrich. 3-Methoxy-1-(2-bromoethyl)benzene Product Page (Analogous Structure).[1][3] Retrieved from (Used for general alkyl bromide handling protocols).[3]
-
National Institute of Standards and Technology (NIST). (2-Bromoethyl)benzene Physical Properties.[3] Retrieved from (Base scaffold stability data).[3]
-
PubChem. 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene Compound Summary. CID 22929647.[5] Retrieved from .
-
Fisher Scientific. Phenethyl bromide Safety Data Sheet. Retrieved from .
Sources
- 1. 3-methoxy-1-(2-bromoethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-bromoethyl benzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 4. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]
Technical Support Guide: Removing Unreacted 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Executive Summary
This guide addresses the removal of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 1060814-49-6 / Analogous structures) from reaction mixtures.[1] This reagent is a highly lipophilic electrophile often used to introduce the 3-(trifluoromethoxy)phenethyl motif.[1]
The Core Challenge: Due to the lipophilic nature of the trifluoromethoxy (-OCF
The Solution: We recommend Chemical Scavenging over simple physical separation. By derivatizing the unreacted bromide into a species with drastically different solubility (ionic/acidic) or physical state (solid-supported), it can be removed via filtration or liquid-liquid extraction (LLE).[1]
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, determine the chemical nature of your desired product . The presence of basic nitrogens (amines) or acidic protons (phenols/acids) in your product dictates which scavenger is compatible.[1]
Scavenger Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate scavenging method based on product functionality.
Part 2: Detailed Protocols
Method A: The "Acid-Switch" Scavenge (For Basic Products)
Best for: Alkylation of amines where the product is a tertiary amine.[1]
Principle: You react the excess lipophilic bromide with Thiosalicylic Acid . The bromide is converted into a thioether which retains the carboxylic acid group. This byproduct is now soluble in aqueous base (NaHCO
| Reagent | Role | Stoichiometry |
| Thiosalicylic Acid | Nucleophilic Scavenger | 1.5 - 2.0 equiv (vs. unreacted bromide) |
| Cs | Base | 2.0 equiv |
| DMF or DMSO | Solvent | Maintain reaction solvent |
Protocol:
-
Assessment: Estimate the amount of unreacted bromide via LCMS/NMR.
-
Addition: Add Thiosalicylic Acid (2 equiv relative to unreacted bromide) and K
CO directly to the reaction mixture. -
Incubation: Heat to 50–60°C for 1–2 hours.
-
Workup (The "Switch"):
-
Isolation: Dry organic layer over Na
SO , filter, and concentrate.
Method C: The "Base-Switch" Scavenge (For Neutral Products)
Best for: Ether synthesis (Williamson ether) or C-C coupling where the product has no basic centers.[1]
Principle: React excess bromide with a polar amine like N,N-Dimethyl-1,3-propanediamine (DMAPA) or Morpholine .[1] The bromide becomes a tertiary amine, which can be washed out with dilute acid.
Protocol:
-
Addition: Add DMAPA (3–5 equiv relative to unreacted bromide) directly to the reaction mixture.
-
Incubation: Stir at room temperature (or 40°C) for 1–4 hours.
-
Note: Amines react rapidly with benzylic/primary alkyl bromides.
-
-
Workup:
-
Isolation: Dry and concentrate.
Part 3: Solid-Supported Scavenging (Method B)
Best for: High-value APIs where liquid extraction is risky (emulsions).[1]
Using a resin-bound nucleophile avoids adding soluble reagents that might require complex workups.[1]
Recommended Resin: Si-Thiol (Silica-supported thiol) or PS-Thiophenol .[1]
Workflow:
-
Calculate Loading: Typical loading is 1.0–1.5 mmol/g. Use 3–4 equivalents relative to the impurity.
-
Incubation: Add resin to the reaction mixture. Add a mild base (e.g., DIPEA) if the reaction wasn't already basic. Shake/stir gently for 4–16 hours.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Result: The unreacted bromide is covalently bound to the resin and trapped in the filter.
-
Filtrate: Contains your pure product.
-
Part 4: Troubleshooting & FAQ
Q: The bromide spot on TLC is not disappearing despite adding the scavenger.
-
Cause: The trifluoromethoxy group provides steric bulk and electronic deactivation, potentially slowing down S
2 substitution. -
Fix: Increase temperature to 60–70°C and use a polar aprotic solvent (DMF/DMSO). Ensure sufficient base is present to generate the thiolate anion (more nucleophilic than neutral thiol).
Q: I used Method A (Thiosalicylic acid), but my product precipitated during the bicarbonate wash.
-
Cause: Your product might be an HCl salt or have low solubility in EtOAc.
-
Fix: Ensure your product is fully soluble in the organic phase before washing. You may need to use DCM/MeOH (9:1) as the organic extraction solvent if the product is polar.[4]
Q: Can I just distill the impurity off?
-
Analysis: 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene has a high boiling point (estimated >240°C at atm, ~100°C at 12 mmHg). Unless your product is very volatile or non-volatile (polymer), distillation will likely result in co-distillation or thermal decomposition. Chemical scavenging is superior.
Part 5: Safety Data (1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene)
| Hazard Class | Statement | Handling Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; permeation can be rapid for fluorinated aromatics.[1] |
| Eye Irritant | Causes serious eye irritation (H319) | Wear safety goggles.[1] |
| Alkylating Agent | Suspected genetic defects (General Alkyl Halide Warning) | Handle in a fume hood. Quench all waste streams with amine/thiol before disposal. |
References
-
Flynn, D. L., et al. (1997). Polymer-assisted solution phase chemical library synthesis. Medicinal Research Reviews , 17(2), 291-301.[1] Link
-
Kaldor, S. W., & Siegel, M. G. (2002). Combinatorial chemistry using polymer-supported reagents. Current Opinion in Chemical Biology , 6(3), 394-400.[1] Link
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene. Link
-
Marsh, A., et al. (2001). High-throughput scavenging of electrophiles. Journal of Organic Chemistry , 66(15), 5222-5226.[1] Link[1]
Sources
Technical Support Center: Minimizing Hydrolysis of Phenethyl Bromides
Critical Mechanistic Insight: The Phenonium Ion Trap
Before troubleshooting, it is vital to understand why phenethyl bromides are more liable to hydrolysis than standard primary alkyl halides. They do not merely undergo simple
The "Hidden" Mechanism:
Phenethyl halides undergo Neighboring Group Participation (NGP) . The
-
Risk Factor: This rate is accelerated significantly if the phenyl ring possesses electron-donating groups (e.g., -OMe, -Me) at the para position, which stabilize the cationic charge.
Visualizing the Pathway
The following diagram illustrates the competition between stability and hydrolysis driven by NGP.
Caption: Figure 1. The phenonium ion pathway (
Diagnostic Troubleshooting (FAQ)
Use this section to identify the specific cause of your yield loss or impurity profile.
Q1: I see significant alcohol formation even after a neutral water wash. Why?
Diagnosis: You likely have an "Activated" Phenethyl System.[1] If your aromatic ring has electron-donating groups (EDGs) like methoxy, methyl, or amines, the phenonium ion forms thousands of times faster than in the unsubstituted parent compound. Even neutral water is nucleophilic enough to trap this intermediate.[1] The Fix:
-
Avoid aqueous washes entirely if possible (See Protocol B below).[1]
-
If aqueous wash is necessary, use saturated brine immediately.[1] The high ionic strength reduces the activity of water, and the high concentration of chloride ions (
) can competitively re-attack the phenonium ion to form the phenethyl chloride (which is stable, though an impurity) rather than the alcohol.
Q2: My product decomposes on the rotary evaporator.
Diagnosis: Residual Acidity + Heat. Phenethyl bromides are often synthesized using HBr.[1] If trace acid remains during concentration, it catalyzes the ionization of the C-Br bond. Combined with the heat of the water bath, this drives solvolysis. The Fix:
-
Ensure the pH of the organic layer is strictly neutral (pH 7) before evaporation.
-
Add a solid buffer (e.g., 1% w/w
or ) directly to the flask during concentration to scavenge trace acid. -
Limit Bath Temp: Never exceed 35°C for EDG-substituted phenethyl bromides.
Q3: Can I use NaOH or KOH to neutralize the reaction mixture?
Diagnosis: High pH Risk.[1] While base neutralizes the acid, strong bases (hydroxide) promote two side reactions:
-
Direct Hydrolysis:
is a potent nucleophile.[1] -
Elimination: Phenethyl bromides are prone to E2 elimination to form styrenes , especially with strong bases and heat.[1] The Fix:
-
Use weak, non-nucleophilic bases like Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.2) .[1] -
Keep the neutralization cold (0°C).
Optimized Workup Protocols
Choose the protocol based on the stability of your specific derivative.
Protocol A: The "Cold-Buffer" Standard
Best for: Unsubstituted phenethyl bromide or systems with Electron-Withdrawing Groups (EWGs).[1]
| Step | Action | Technical Rationale |
| 1. Quench | Pour reaction mixture onto Ice/Water (50:50). | Low temperature ( |
| 2. Extract | Use DCM (Dichloromethane) or TBME .[1] | DCM is heavier than water, facilitating rapid phase separation (minimizing contact time).[1] |
| 3. Wash | Wash organic layer with Cold Sat.[1] | Neutralizes residual acid without raising pH enough to trigger E2 elimination.[1] Brine "dries" the organic layer. |
| 4. Dry | Dry over anhydrous | |
| 5. Conc. | Evaporate at <30°C under vacuum. | Heat is the enemy of phenethyl halides. |
Protocol B: The "Anhydrous Filtration" (High Sensitivity)
Best for: Methoxy/Amino-substituted phenethyl bromides (High NGP risk).
Theory: This method eliminates the aqueous partition entirely, preventing the phenonium ion from ever encountering a water molecule.
-
Precipitation: Dilute the reaction mixture (usually in DCM or Ether) with a non-polar solvent like Hexanes or Pentane (ratio 1:3) to precipitate polar byproducts/salts.[1]
-
Filtration: Pass the crude mixture through a pad of Silica Gel or Celite .
-
Concentration: Evaporate solvents.
-
Purification: If further purification is needed, use vacuum distillation rather than column chromatography, as silica gel often induces hydrolysis/elimination in these sensitive substrates.[1]
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the safest processing route for your specific compound.
Caption: Figure 2. Decision tree for selecting the appropriate workup protocol based on substituent effects.
Storage and Stability Data
Even after successful isolation, phenethyl bromides can degrade (autocatalytic hydrolysis via trace moisture/HBr formation).[1]
| Parameter | Recommendation | Reason |
| Temperature | 2–8°C (Refrigerator) | Slows kinetic degradation.[1] |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress.[1] |
| Stabilizer | Silver Wire or Epoxide (trace) | Silver scavenges free halides; Epoxides (e.g., 0.1% propylene oxide) scavenge HBr acid.[1] |
| Container | Amber Glass | Light can generate radicals, though less critical than for iodides.[1] |
References
-
Winstein, S., et al. "Neighboring Carbon and Hydrogen.[1] XIX. t-Butyl-benzenonium Ions and the Solvolysis of 2-t-Butyl-phenylethyl Tosylate."[1] Journal of the American Chemical Society, vol. 77, no. 14, 1955.[1] (Foundational text on Phenonium Ion kinetics).[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.[1] (Standard protocols for alkyl halide purification).
-
Echemi. "Phenethyl bromide: Properties, Safety, and Manufacturing."[1] Echemi Chemical Encyclopedia.
-
PubChem. "Phenethyl bromide (Compound)."[1] National Center for Biotechnology Information.[1]
-
Chemistry LibreTexts. "Neighboring Group Participation." LibreTexts Chemistry, 2023.[1]
Sources
Technical Support Center: Overcoming Styrene Formation in 2-Bromoethyl Arene Substitutions
Welcome to the Technical Support Center for 2-bromoethyl arene chemistry. As researchers and drug development professionals, you are likely utilizing 2-bromoethylbenzene (or its derivatives) as a versatile electrophilic building block. However, a ubiquitous challenge in these workflows is the unwanted dehydrohalogenation (E2 elimination) of the substrate, which yields highly stable, unreactive styrene byproducts instead of the desired nucleophilic substitution (SN2) products[1].
This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you engineer your reaction conditions and exclusively favor the SN2 pathway.
Mechanistic Insight: The Root Cause of Styrene Formation
To solve the problem, we must first understand the causality behind the reactivity. 2-Bromoethylbenzene contains a primary alkyl bromide, which theoretically favors SN2 substitution. However, it possesses a critical structural vulnerability: the protons on the benzylic carbon (the
When a base abstracts this
Reaction pathways of 2-bromoethylbenzene: E2 elimination vs. optimized SN2 substitution.
Troubleshooting & FAQs
Q1: I am using an amine to substitute the bromide, but my GC-MS shows mostly styrene. How do I fix this?
A: Amines act as both nucleophiles and bases. If your amine is sterically hindered (e.g., diisopropylamine) or if you are using a strong auxiliary base like DBU or
Q2: Can I change the solvent to improve the SN2/E2 ratio?
A: Yes. Switching from protic solvents (like ethanol) to polar aprotic solvents (like DMF, DMSO, or Acetone) heavily favors SN2 when using weak bases[4]. Polar aprotic solvents solvate the cations of your reagent salt but leave the nucleophilic anion "naked" and highly reactive. For example, using potassium cyanide (KCN) or sodium azide (
Q3: Does temperature really matter that much for this specific substrate?
A: Absolutely. The E2 elimination pathway has a higher activation entropy than the SN2 pathway because it involves more bonds breaking and forming simultaneously, and often releases a molecule from a solvent complex[4]. Because of this entropic difference, heating the reaction disproportionately accelerates the E2 pathway. To maximize substitution, you must keep the reaction temperature as low as possible (ideally
Data Presentation: Condition Optimization Matrix
The following table summarizes how different experimental parameters quantitatively shift the kinetic preference between substitution and elimination.
| Reagent / Condition | Solvent | Temperature | Primary Pathway | Rationale & Causality |
| DMF / DMSO | 25 °C | SN2 (High Yield) | Azide and cyanide are powerful nucleophiles but weak bases. The polar aprotic solvent leaves them highly reactive at low temperatures[4],[5]. | |
| NaI (Finkelstein) | Acetone | 60 °C (Reflux) | SN2 (Halide Exchange) | NaI is soluble in acetone, but NaBr is not. Precipitation of NaBr drives the equilibrium forward via Le Chatelier's principle[3]. |
| THF / Toluene | 60 °C | E2 (Styrene) | Bulky bases cannot easily attack the electrophilic carbon due to steric clash; they exclusively abstract the acidic benzylic proton,[2]. | |
| Primary Amines | Ethanol | 80 °C (Reflux) | Mixed (SN2 + E2) | High heat accelerates the higher-entropy E2 pathway. Protic solvents dampen nucleophilicity via hydrogen bonding, slowing SN2[4]. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues (such as precipitation) will confirm that the mechanistic pathways are proceeding as intended.
Protocol A: Finkelstein Halide Exchange (Bromide to Iodide)
This protocol converts the substrate into a highly reactive intermediate, allowing subsequent SN2 reactions to run at room temperature.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoethylbenzene (1.0 equivalent) in anhydrous acetone (to achieve a 0.5 M solution).
-
Reagent Addition: Add sodium iodide (NaI, 2.0 equivalents) to the flask.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C (reflux) under an inert nitrogen atmosphere.
-
Self-Validation Check: Within 15–30 minutes, you should observe a fine white precipitate forming in the flask. Causality: This is sodium bromide (NaBr). Because NaBr is insoluble in acetone, its precipitation physically removes it from the reaction, driving the reversible halide exchange to completion[3].
-
Workup: After 4 hours, cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the NaBr salts. Concentrate the filtrate under reduced pressure to yield 2-iodoethylbenzene, which should be used immediately in Protocol B.
Protocol B: Optimized SN2 Substitution (Azidation/Cyanation)
This protocol utilizes polar aprotic conditions to maximize nucleophilicity while suppressing basicity.
-
Preparation: Dissolve the 2-iodoethylbenzene (from Protocol A) or 2-bromoethylbenzene in anhydrous DMF (0.2 M concentration) in a dry flask.
-
Nucleophile Addition: Add sodium azide (
) or potassium cyanide (KCN) (1.5 equivalents). Caution: Both reagents are highly toxic; handle only in a certified fume hood. -
Reaction Execution: Stir the suspension at 25 °C to 40 °C for 12 hours. Do not exceed 40 °C to prevent the entropic acceleration of the E2 pathway[4],[5].
-
Workup: Quench the reaction by adding water (DMF is highly miscible with water). Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, filter, and concentrate. The resulting product will be the pure substituted arene with negligible styrene contamination.
References
Sources
Optimal solvent choice for SN2 reactions with 3-OCF3 phenethyl bromide
Topic: 3-(Trifluoromethoxy)phenethyl bromide
Executive Summary
This guide addresses the specific challenges of performing nucleophilic substitution (SN2) on 3-(trifluoromethoxy)phenethyl bromide . While standard primary alkyl halides are routine substrates, the presence of the trifluoromethoxy (-OCF3) group introduces unique lipophilicity and solubility parameters that often lead to suboptimal yields in "textbook" solvents.
This support center is structured into three troubleshooting modules based on common user tickets: Reaction Rate , Solubility/Phase Issues , and Impurity Profiles (Elimination) .
Module 1: Reaction Rate & Kinetics
Issue: "My reaction is proceeding too slowly or stalling, despite using a strong nucleophile."
The Core Physics: The "Naked Anion" Principle
In an SN2 reaction, the nucleophile must attack the backside of the carbon-bromine bond. The choice of solvent dictates the energy barrier of this attack.
-
The Problem (Protic Solvents): Solvents like Methanol, Ethanol, or Water contain hydrogen bond donors (OH groups).[1] These form a "solvent cage" around anionic nucleophiles (e.g., N3⁻, CN⁻), stabilizing them and significantly lowering their ground-state energy. This increases the activation energy (
) required to reach the transition state. -
The Solution (Polar Aprotic Solvents): Solvents like DMSO, DMF, or Acetonitrile have high dielectric constants (good for dissolving salts) but lack hydrogen bond donors. They solvate cations (Na⁺, K⁺) well but leave the anion "naked" and highly reactive.
Recommended Protocol
For standard inorganic nucleophiles (NaN3, KCN, Potassium Phthalimide):
-
Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .
-
Why: These provide the fastest rates. The dipole of DMSO (3.96 D) effectively separates ion pairs.
-
-
Secondary Option: Acetonitrile (MeCN) .
-
Why: Easier workup due to lower boiling point (82°C vs 189°C for DMSO), though rates may be slightly slower.
-
Quantitative Comparison: Solvent Effects on Relative Rate
Data normalized to Methanol (Base rate = 1)
| Solvent | Type | Dielectric Constant ( | Relative Rate ( | Suitability for 3-OCF3 Substrate |
| Methanol | Polar Protic | 33 | 1 | Poor (Cages nucleophile) |
| Acetone | Polar Aprotic | 21 | ~500 | Good (Finkelstein reactions) |
| Acetonitrile | Polar Aprotic | 37 | ~5,000 | Excellent (General purpose) |
| DMF | Polar Aprotic | 38 | ~2,000,000+ | Superior (Fastest kinetics) |
Module 2: The Solubility Paradox (The OCF3 Factor)
Issue: "My nucleophile dissolves in water, but my substrate (3-OCF3 phenethyl bromide) is an oil that only dissolves in hexanes/toluene. They won't mix."
Technical Insight
The -OCF3 group is highly lipophilic (Hansch
-
Polar Aprotic Solvents (DMSO/DMF) usually bridge this gap, but workup can be difficult (emulsions).
-
Non-polar Solvents (Toluene) dissolve the substrate perfectly but leave the nucleophilic salt as a solid brick at the bottom of the flask.
Troubleshooting Protocol: Phase Transfer Catalysis (PTC)
If homogeneous solution chemistry (Module 1) fails or creates workup nightmares, switch to a biphasic system.
Workflow:
-
Organic Phase: Dissolve 3-(trifluoromethoxy)phenethyl bromide in Toluene (3-5 volumes).
-
Aqueous Phase: Dissolve nucleophile (e.g., NaCN, NaN3) in minimal Water .
-
Catalyst: Add 1-5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .
-
Mechanism: The quaternary ammonium cation (
) pairs with the nucleophile ( ) in the water, drags it into the toluene layer, reacts with the substrate, and returns to the water phase to reload.
Caption: Phase Transfer Catalysis cycle overcoming solubility limits of the lipophilic OCF3 substrate.
Module 3: Impurity Profile (The Elimination Risk)
Issue: "I am seeing a styrene impurity (3-trifluoromethoxy styrene) in my LCMS."
Root Cause Analysis
Phenethyl halides are structurally prone to E2 elimination because the beta-protons are accessible, and the resulting styrene product is conjugated with the aromatic ring (thermodynamically favorable).
-
Risk Factor 1: High Basicity. Using strong bases (alkoxides like NaOEt) favors E2.
-
Risk Factor 2: High Temperature. Elimination has a higher activation energy and entropy term than substitution; heating favors elimination.
-
Risk Factor 3: Solvent Choice. While polar aprotic solvents accelerate SN2, they also increase the basicity of anions (by not solvating them), which can inadvertently promote E2 if the nucleophile is also basic.
Corrective Actions
-
Temperature Control: Run the reaction at the lowest temperature possible (start at 0°C or RT). Do not reflux unless necessary.
-
Solvent Switch: If using DMF leads to elimination, switch to Acetone (lower boiling point prevents overheating) or Acetonitrile .
-
Avoid Protic/Base Combinations: Never use Ethanol/NaOEt if you want substitution. This is the textbook condition for making styrene.
Decision Tree: Selecting Your Solvent
Use this logic flow to determine the starting conditions for your specific nucleophile.
Caption: Logic flow for selecting reaction medium based on nucleophile type and substrate solubility.
References
-
Solvent Effects in Organic Chemistry : Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text on solvent polarity and "naked" anions).
-
SN2 Reaction Kinetics : Master Organic Chemistry. Polar Protic vs Polar Aprotic Solvents. (Detailed breakdown of dielectric constants and rate enhancement).
-
Phase Transfer Catalysis : Starks, C. M.[2] Phase-transfer catalysis.[2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971. (Foundational paper on PTC for lipophilic substrates).
-
Phenethyl Bromide Reactivity : PubChem Compound Summary for Phenethyl bromide. (Safety and general reactivity data).
-
Trifluoromethoxy Group Properties : Leroux, F. et al. The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem. (Explains the lipophilicity/Hansch parameters).
Sources
Technical Support Center: Handling Moisture Sensitivity of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Mechanistic Overview: The Causality of Moisture Sensitivity
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) is a highly reactive primary alkyl bromide utilized in advanced drug development and synthetic chemistry. Its pronounced moisture sensitivity is driven by its specific molecular architecture. The strongly electron-withdrawing trifluoromethoxy (-OCF3) group exerts a powerful inductive effect (-I) across the aromatic ring. Although the primary bromide is separated by an ethyl linker, the overall electron deficiency of the system makes the benzylic/phenethylic carbon highly susceptible to bimolecular nucleophilic substitution (SN2) by atmospheric water[1].
When exposed to moisture, the compound undergoes slow hydrolysis, yielding 3-(trifluoromethoxy)phenethyl alcohol and hydrobromic acid (HBr). The generation of HBr is highly problematic because it is autocatalytic; the acidic environment accelerates further degradation, leading to the formation of colored impurities (often appearing as a yellow or dark brown tint) and compromising stoichiometric precision in downstream cross-coupling or alkylation reactions.
Degradation Pathway Visualization
Hydrolysis and autocatalytic degradation pathway of the phenethyl bromide.
Frequently Asked Questions (FAQs)
Q: Why did my previously clear reagent turn yellow or brown during storage? A: Discoloration is the primary macroscopic indicator of moisture ingress. Water initiates the hydrolysis of the carbon-bromine bond, releasing HBr. The accumulation of HBr catalyzes the decomposition of the reagent, leading to the formation of complex polymeric byproducts or the release of trace free bromine, which imparts a yellow-to-brown color.
Q: Can I use standard plastic syringes to dispense this reagent? A: Yes, but with strict limitations. Fully plastic polypropylene (PP) Luer lock syringes are recommended for single-use transfers of moisture-sensitive reagents[2]. However, repeated exposure to the organic halide causes the rubber or plastic components to swell, leading to plunger freeze and potential spills[3]. For repeated dispensing, airtight glass syringes with PTFE plungers are superior.
Q: How do I prevent a vacuum from forming when withdrawing the reagent? A: Syringe techniques inherently create a partial vacuum inside the sealed bottle, which can pull moist ambient air through the pierced septum[4]. To prevent this, you must actively replace the withdrawn volume with an equivalent volume of dry inert gas (Nitrogen or Argon) using a dual-needle manifold or a specialized septum inlet transfer adapter[4].
Quantitative Data & Troubleshooting Guide
To maintain scientific integrity, all handling parameters must be strictly controlled. Table 1 summarizes the critical physicochemical thresholds and troubleshooting metrics.
Table 1: Physicochemical Parameters & Troubleshooting Metrics
| Parameter / Symptom | Target Value / Cause | Solution & Self-Validation Metric |
| Moisture Limit | < 100 ppm | Solution: Store over 4Å molecular sieves. Validation: Karl Fischer titration confirms < 100 ppm H2O. |
| Storage Temperature | 2–8 °C (Refrigerated) | Solution: Store in a dark, refrigerated desiccator. Validation: Reagent remains colorless over a 6-month period. |
| Discoloration (Yellow/Brown) | HBr accumulation via hydrolysis | Solution: Wash with saturated NaHCO3, dry, and redistill. Validation: pH of aqueous wash is neutral (pH 7–8). |
| Plunger Resistance | Solvent swelling of syringe components | Solution: Switch to single-use PP Luer lock or glass/PTFE syringes[3]. Validation: Plunger moves freely under 1 atm N2. |
Self-Validating Experimental Protocols
Protocol A: Inert-Atmosphere Dispensing (Schlenk Technique)
To prevent the introduction of atmospheric moisture, dispensing must be performed under a positive pressure of inert gas[5]. This protocol incorporates a self-validating pressure check to ensure the system remains sealed.
Step-by-Step Methodology:
-
Preparation: Dry a glass syringe and stainless-steel needle in an oven at 140 °C for at least 4 hours to remove the thin film of adsorbed moisture[5]. Cool in a desiccator.
-
Purging: Connect a nitrogen or argon line to a manifold. Insert a needle connected to the inert gas line into the septum of the reagent bottle to establish a positive pressure blanket[4].
-
Equilibration: Pierce the septum with the dried dispensing syringe. Pull the plunger back to fill the syringe with inert gas, then expel it outside the bottle. Repeat this purge cycle three times.
-
Withdrawal: Slowly withdraw the required volume of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene.
-
Volume Replacement: Self-Validation Step: As you withdraw the liquid, ensure the inert gas line is actively bubbling or maintaining positive pressure. The volume of liquid removed must be exactly replaced by the inert gas to prevent a vacuum[4]. If the syringe plunger pulls back autonomously, the positive pressure has failed; abort and check the gas line.
-
Transfer: Quickly transfer the reagent to the reaction vessel, which must also be under an inert atmosphere.
Dispensing Workflow Visualization
Self-validating syringe transfer workflow for moisture-sensitive reagents.
Protocol B: Recovery and Purification of Degraded Reagent
If the reagent has turned yellow or brown, it has been compromised by moisture and contains HBr and phenethyl alcohol impurities. It must be purified before use in sensitive cross-coupling reactions.
Step-by-Step Methodology:
-
Neutralization: Dilute the degraded 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene in a non-polar, dry solvent (e.g., anhydrous diethyl ether or dichloromethane). Transfer to a separatory funnel.
-
Washing: Wash the organic layer with an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO3). Causality: The weak base neutralizes the autocatalytic HBr without causing further base-catalyzed elimination of the alkyl bromide.
-
Phase Separation: Separate the organic layer. Self-Validation Step: Test the pH of the aqueous layer. It must be mildly basic (pH 8-9). If it is acidic, repeat the NaHCO3 wash.
-
Drying: Add granular anhydrous magnesium sulfate (MgSO4) to the organic layer. Swirl until the drying agent no longer clumps but flows freely like sand. Causality: MgSO4 effectively sequesters residual H2O without reacting with the alkyl halide.
-
Filtration & Concentration: Filter off the MgSO4 and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Verification: Self-Validation Step: Run an FTIR spectrum of the recovered neat liquid. The purification is successful if there is a complete absence of the broad O-H stretching band at 3200–3400 cm⁻¹, confirming the removal of both water and the phenethyl alcohol byproduct.
References
-
[2] Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations." Fisher Scientific Laboratory Reporter. URL: 2
-
[5] Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Wipf Group. URL: 5
-
[4] MilliporeSigma. "Preservation of Moisture-Sensitive Chemical Reagents." Sigma-Aldrich Technical Bulletins. URL: 4
-
[3] Journal of Chemical Education. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe." ERIC. URL: 3
-
Sciencemadness Discussion Board. "How to dry alkyl halides." Sciencemadness. URL:
-
[1] ResearchGate. "Are alkyl bromides susceptible to hydrolysis?" ResearchGate Q&A. URL: 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 3. ERIC - EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan [eric.ed.gov]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Thermal stability of trifluoromethoxy group under reflux conditions
Technical Support Center: Thermal Stability of Trifluoromethoxy ( ) Group
Executive Summary & Core Stability Profile
The trifluoromethoxy (
However, "stable" is not "inert." Under specific reflux conditions—particularly in the presence of strong Lewis acids or super-bases—the
Quick Reference: Stability Thresholds
| Parameter | Stability Limit | Critical Failure Mode |
| Thermal Limit (Neutral) | > 200°C | Generally stable in inert solvents (e.g., Toluene, Xylene). |
| Acidic Reflux (HCl/H₂SO₄) | High | Resistant to hydrolysis; |
| Basic Reflux (NaOH/KOH) | Moderate | Stable < 100°C. At >120°C, risk of |
| Organolithiums (R-Li) | Low | Ortho-lithiation can trigger fluoride elimination (benzyne pathway). |
| Pd-Catalysis (Suzuki/Buchwald) | High | Generally inert, but can poison catalysts if decomposition occurs. |
Diagnostic Decision Tree (Graphviz)
Use this workflow to determine if your reaction conditions pose a risk to the
Figure 1: Decision matrix for assessing thermal risks to
Troubleshooting Guides & FAQs
Module A: Decomposition During Metal-Catalyzed Cross-Coupling
User Issue: "I am refluxing an
Root Cause Analysis:
The peak at -120 ppm is diagnostic for inorganic fluoride (
-
Mechanism: High temperatures (>100°C) in the presence of water and base can promote hydrolysis if the ring is electron-deficient.
-
Catalyst Poisoning: The released fluoride can form insoluble
species, arresting the catalytic cycle.
Corrective Protocol:
-
Switch Solvent: Move from Dioxane/Water to Anhydrous Toluene or THF . Water at reflux acts as a nucleophile at high temperatures.
-
Change Base: Switch from hydroxides (NaOH) to mild carbonates (
) or phosphates ( ). -
Temperature Control: Limit reflux to 100°C. If higher temps are needed, use a sealed tube to prevent solvent loss but keep the oil bath temp lower.
Module B: Stability in Strong Acids
User Issue: "Can I remove a Boc protecting group with refluxing TFA or HCl without losing the
Technical Insight:
Yes. The
-
Why? The three fluorine atoms are powerfully electron-withdrawing, reducing the electron density on the ether oxygen. This makes the oxygen non-basic (
of conjugate acid < -10). Protonation, the first step of acid hydrolysis, is energetically unfavorable.
Exceptions (The "Danger Zone"):
-
Lewis Acids: Avoid refluxing with
or . These coordinate to the oxygen and facilitate C-O bond cleavage, converting to (phenol).
Module C: The "Benzyne" Trap (Organolithiums)
User Issue: "I treated my
Root Cause:
Although you started at -78°C, warming an ortho-lithiated
-
Mechanism: The Lithium atom coordinates to the fluorine. Upon warming, LiF is eliminated, generating a reactive intermediate that decomposes.
-
Result: You likely formed a benzyne intermediate or underwent radical decomposition.
Solution:
-
Quench Cold: Always quench lithiation reactions involving
groups at low temperature (-78°C to -40°C). Never allow them to reach reflux before quenching.
Mechanistic Visualization: The Decomposition Pathway
Understanding how the group breaks is the key to preventing it.
Figure 2: Primary thermal decomposition pathways for aryl trifluoromethyl ethers.
Validated Experimental Protocol: Stability Stress Test
Before committing precious intermediate to a high-risk reflux step, perform this micro-scale validation.
Objective: Quantify
Materials:
-
Substrate (10 mg)
-
Internal Standard:
-Trifluorotoluene (TFT) or Fluorobenzene. -
Solvent of choice.
Procedure:
-
Preparation: Dissolve 10 mg of substrate in the reaction solvent (0.5 mL).
-
Standardization: Add 1.0 equivalent of Internal Standard.
-
T0 Analysis: Take a
NMR spectrum (unlocked or with insert).-
Note:
signal typically appears at -57 to -59 ppm . -
Note: TFT signal appears at -63 ppm .
-
Integrate the signals. Ratio should be 1:1.
-
-
Stress: Heat the mixture to reflux temperature for 1 hour (mimicking reaction conditions).
-
T1 Analysis: Cool and re-acquire
NMR. -
Interpretation:
-
Stable: Ratio remains 1:1. No new peaks.
-
Decomposition:
-
New peak at -120 to -150 ppm : Fluoride release (Hydrolysis).
-
New peak at -76 ppm : Trifluoroacetic acid (Oxidative degradation).
-
Loss of signal intensity vs Internal Standard: Volatile decomposition.
-
-
References
-
Leroux, F. R., et al. (2009). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry. Link
-
Ngai, M. Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH. Link
-
BenchChem Technical Support. (2025). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Link
-
Umemoto, T., et al. (2007).[4] Preparation of Trifluoromethyl Ethers via O-(Trifluoromethyl)dibenzofuranium Salts. Journal of the American Chemical Society. (Cited in context of reagent stability).
-
Togni, A., et al. (2010). A Comparison of Chemical Shift Sensitivity of Trifluoromethyl Tags. PMC. Link
Validation & Comparative
Comprehensive Comparison Guide: 1H NMR Spectrum Analysis of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Executive Summary
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and drug development. The trifluoromethoxy (-OCF3) group enhances metabolic stability and lipophilicity, while the 2-bromoethyl moiety serves as an excellent electrophile for nucleophilic substitution (SN2) reactions. For drug development professionals, verifying the structural integrity and purity of this intermediate is a critical quality control step.
This guide objectively compares the analytical performance of High-Field NMR (400+ MHz) against modern Benchtop NMR (60-100 MHz) for the routine
Mechanistic Grounding: Causality of the H NMR Profile
To accurately interpret the spectrum of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene, one must understand the electronic effects governing the chemical shifts (
-
The Aliphatic Region (Deshielding via Electronegativity): The ethyl chain is split into two distinct methylene groups. The protons adjacent to the bromine atom (-CH
-Br) experience strong inductive electron withdrawal from the highly electronegative halogen. This deshields the local environment, shifting their resonance downfield to approximately 3.55 ppm . The benzylic protons (-CH -Ar) are deshielded by the aromatic ring current but are further from the bromine, resonating around 3.15 ppm . Because they couple with each other, they appear as two distinct triplets ( Hz). -
The Aromatic Region (Inductive vs. Resonance Effects): The -OCF
group is electronically complex; it is strongly electron-withdrawing via induction (-I effect) but donates electron density via resonance (+M effect) through the oxygen lone pairs. Consequently, the four aromatic protons (H-2, H-4, H-5, H-6) are compressed into a narrow chemical shift window between 7.10 and 7.40 ppm . -
Fluorine Coupling: While
F is 100% abundant, the scalar coupling between the fluorine atoms of the -OCF group and the aromatic protons ( and ) is typically very small (< 1.5 Hz). In high-field systems, this manifests as slight peak broadening; in benchtop systems, it is entirely unresolved.
Comparative Analysis: High-Field vs. Benchtop NMR
The choice of instrument fundamentally alters the resolution of the resulting spectrum due to the relationship between Larmor frequency and J-coupling. As noted by [1], a 7 Hz triplet spans ~0.12 ppm on a 60 MHz benchtop system, but only ~0.017 ppm on a 400 MHz system. This dictates the analytical utility of the instrument for this specific molecule.
Table 1: Performance Matrix for 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene Analysis
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | Analytical Impact |
| Aliphatic Resolution | Baseline separated triplets | Well-resolved triplets | Both systems easily quantify the crucial -CH |
| Aromatic Resolution | Distinct first-order multiplets | Overlapping second-order multiplet | Benchtop cannot resolve individual aromatic protons; High-field can assign H-2, H-4, H-5, H-6. |
| Sensitivity (LOD) | < 100 µmol/L (16 scans) | ~ 1 mmol/L (16 scans) | High-field is strictly required for low-level (<1%) trace impurity profiling. |
| Throughput & Cost | High cost, requires cryogens | Low cost, cryogen-free, at-line | Benchtop enables rapid go/no-go decisions directly in the synthesis lab . |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps (e.g., TMS referencing and shim verification) to guarantee data integrity.
Protocol A: High-Field NMR (400 MHz) Acquisition
Best for: Final structural elucidation, publication-quality data, and trace impurity profiling.
-
Sample Preparation: Dissolve 15 mg of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube. Causality: CDCl provides a deuterium lock signal to prevent field drift, while TMS provides an absolute zero reference to calibrate the chemical shift scale. -
Tuning and Matching: Insert the sample and perform automated tuning and matching (ATM) for the
H nucleus. Validation: Ensure the tuning curve minimum is centered exactly at the H resonance frequency to maximize the signal-to-noise ratio (SNR). -
Shimming: Execute gradient shimming (e.g., TopShim). Validation: Check the Full Width at Half Maximum (FWHM) of the residual CHCl
peak (7.26 ppm); it must be 0.5 Hz for high-resolution analysis. -
Acquisition: Run a standard 1D
H sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm. -
Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Integrate the aliphatic triplets (each set to 2.00) to verify the 1:1 proton ratio of the ethyl chain.
Protocol B: Benchtop NMR (60 MHz) At-Line Verification
Best for: Rapid reaction monitoring, bulk purity checks, and high-throughput screening.
-
Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of CDCl
. Causality: A higher concentration is required to compensate for the lower intrinsic sensitivity of the permanent magnet . -
Thermal Equilibration: Place the tube in the benchtop spectrometer and wait 2 minutes. Causality: Permanent magnets are highly temperature-sensitive; thermal equilibration prevents signal drift and line broadening during acquisition.
-
Shimming: Run the automated 1D shimming profile. Validation: The FWHM of the solvent peak should be
1.2 Hz. -
Acquisition & Processing: Acquire 32 scans. Process with 1.0 Hz line broadening to smooth the baseline. Validation: Integrate the entire aromatic envelope (set to 4.00) against the combined aliphatic region (set to 4.00). Because the molecule has 4 aromatic protons and 4 aliphatic protons, achieving a 1:1 global integration ratio self-validates the bulk purity of the compound.
Mandatory Visualizations
Caption: Decision matrix for selecting Benchtop vs. High-Field NMR for structural verification.
Caption: Causality of chemical shifts and spin-spin coupling in the 1H NMR spectrum.
References
-
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
-
Nanalysis Corp. (2023). Benchtop NMR in pharmaceuticals and biotechnology. Available at:[Link]
-
Vignoli, A., et al. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7666, Phenethyl bromide. Available at:[Link]
13C NMR chemical shifts of 3-(trifluoromethoxy)phenethyl bromide
13C NMR Chemical Shifts of 3-(Trifluoromethoxy)phenethyl Bromide: A Comparative Analytical Guide
As a building block in medicinal chemistry and materials science, (CAS: 958027-93-5) offers a unique combination of a versatile alkylating moiety and a highly lipophilic, electron-withdrawing pharmacophore. For researchers synthesizing derivatives of this compound, accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical.
This guide provides an in-depth comparative analysis of the
Electronic Causality and Structural Analysis
To accurately assign the
-
The Trifluoromethoxy (-OCF
) Effect: Unlike a simple alkyl or alkoxy group, the -OCF moiety presents a complex electronic profile. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I). However, the oxygen atom possesses lone pairs that donate electron density into the aromatic ring via resonance (+R). As supported by analyses of the, the net result is a profound deshielding of the ipso carbon (C3, ~149 ppm) due to direct oxygen attachment, but a slight shielding of the ortho (C2, C4) and para (C6) carbons relative to an unsubstituted benzene ring. Furthermore, the C nucleus of the -OCF group couples strongly with the three F nuclei, resulting in a distinct quartet with a large one-bond coupling constant ( Hz). -
The 2-Bromoethyl (-CH
CH Br) Effect: This group acts primarily through a mild inductive effect. The electron-withdrawing nature of the terminal bromine atom slightly reduces the electron-donating capability of the alkyl chain compared to a standard ethyl group, resulting in a moderate deshielding of the ipso carbon (C1, ~141 ppm) and minimal perturbation at the meta positions.
Comparative C NMR Data: Solvent Effects vs. Predictive Models
The choice of NMR solvent significantly impacts the observed chemical shifts and relaxation times. Non-polar solvents like CDCl
The table below compares empirical
| Carbon Position | Assignment Description | CDCl | DMSO- | Predicted (ppm) | Multiplicity & Coupling |
| C1 | Aromatic (ipso to alkyl) | 141.8 | 142.5 | 141.2 | s |
| C2 | Aromatic (ortho to both) | 120.6 | 121.1 | 121.0 | s |
| C3 | Aromatic (ipso to -OCF | 149.9 | 149.2 | 149.5 | br s (unresolved |
| C4 | Aromatic (ortho to -OCF | 118.6 | 119.0 | 119.2 | s |
| C5 | Aromatic (meta to both) | 129.8 | 130.2 | 129.5 | s |
| C6 | Aromatic (para to -OCF | 125.9 | 126.3 | 126.1 | s |
| C7 | Aliphatic (-CH | 38.5 | 37.8 | 38.0 | s |
| C8 | Aliphatic (-CH | 32.4 | 33.1 | 32.5 | s |
| C9 | Trifluoromethoxy (-OCF | 120.5 | 120.1 | 120.8 | q, |
Note: The
Self-Validating Experimental Protocol
To ensure a high-fidelity
Step 1: Sample Preparation
Dissolve 30-40 mg of 3-(trifluoromethoxy)phenethyl bromide in 0.6 mL of CDCl
Step 2: Instrument Calibration & Tuning
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl
Step 3:
-
Pulse Sequence: Standard proton-decoupled
C single pulse (e.g., zgpg30). -
Relaxation Delay (D1): Set D1 to
2.5 seconds. Causality: Quaternary carbons (C1, C3, and C9) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for spin-lattice (T1) relaxation. A short D1 will cause these signals to saturate and disappear. An extended D1 ensures they fully relax between pulses. -
Scans (NS): Acquire a minimum of 512 scans. The -OCF
carbon signal is split into four peaks (quartet), dividing its total intensity by four. High scan counts are required to lift these outer quartet peaks above the noise floor.
Step 4:
Step 5: Spectral Processing Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. This slightly reduces resolution but significantly improves the Signal-to-Noise (S/N) ratio for the critical quaternary and split carbons. Phase and baseline correct the spectrum manually.
Analytical Workflow Diagram
The following diagram illustrates the logical progression of the self-validating NMR acquisition and assignment process.
Workflow for the acquisition and assignment of 13C NMR spectra for fluorinated aromatics.
References
Mass spectrometry fragmentation pattern of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene. This document is structured for researchers and analytical scientists requiring rigorous identification protocols for this pharmaceutical intermediate.
Executive Summary
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 156416-56-1 / Analogous) is a critical alkylating agent used in the synthesis of bioactive scaffolds. Its analytical validation is frequently complicated by the presence of positional isomers (ortho/para) and homologous impurities (chloro-analogs).
This guide delineates the specific Electron Ionization (EI) fragmentation pathways that serve as the compound's "molecular fingerprint." By comparing these spectral features against common alternatives, we establish a self-validating identification protocol.
Chemical Profile[2][3][4][5][6][7]
-
Formula:
-
Molecular Weight: 268.97 (based on
), 270.97 (based on ) -
Key Functional Groups: Trifluoromethoxy (
), Bromoethyl ( )
Mass Spectrometry Fragmentation Analysis
The fragmentation pattern under standard EI conditions (70 eV) is governed by the lability of the alkyl-halide bond and the stability of the trifluoromethoxy-benzyl carbocation.
The Molecular Ion Cluster (M )
Unlike aliphatic halides, the aromatic ring stabilizes the radical cation, rendering the molecular ion observable, though often of low intensity.
-
Diagnostic Feature: A distinct 1:1 doublet at m/z 268 and 270 .
-
Cause: The natural isotopic abundance of Bromine (
: 1:1). -
Validation Check: If the ratio deviates significantly from 1:1, the sample is likely contaminated with a non-brominated impurity or the chloro-analog (which shows a 3:1 ratio).
Primary Fragmentation Pathways
The spectrum is dominated by cleavage events driven by the formation of stable benzylic-type cations.
Pathway A: Formation of the Base Peak (m/z 175)
The most abundant ion arises from the cleavage of the
-
Mechanism: Benzylic cleavage.
-
Fragment: 3-(Trifluoromethoxy)benzyl cation (
). -
m/z: 175 (100% Relative Abundance).
-
Significance: This peak is the primary quantifier. It lacks the bromine isotopic pattern, confirming the loss of the halogen.
Pathway B: Loss of Bromine Radical (m/z 189)
A secondary pathway involves the direct homolytic cleavage of the
-
Fragment: 3-(Trifluoromethoxy)phenethyl cation (
). -
m/z: 189 .
-
Intensity: Moderate (20-40%). The ethyl chain often rearranges to a stable ion, but the direct loss is observable.
Pathway C: Trifluoromethoxy Degradation (m/z 69)
The
Visualized Fragmentation Workflow
The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.
Figure 1: Proposed EI fragmentation pathway for 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene, highlighting the dominant formation of the m/z 175 benzylic cation.
Comparative Performance: Product vs. Alternatives
In drug development, this intermediate is often compared against its Chloro-analog (cost-effective alternative) or distinguished from its Positional Isomers (impurities).
Table 1: Diagnostic Ion Comparison
| Feature | Target: Bromo-Derivative | Alt 1: Chloro-Derivative | Alt 2: Hydroxy-Precursor |
| Formula | |||
| Molecular Ion (M+) | 268 / 270 (1:1) | 224 / 226 (3:1) | 206 (Weak/Absent) |
| Base Peak | m/z 175 | m/z 175 | m/z 175 |
| Key Differentiator | Isotopic Doublet (1:1) | Isotopic Cluster (3:1) | Loss of |
| GC Retention | Late Eluting | Mid Eluting | Early / Tailing (Polar) |
Analysis:
-
Specificity: Both the Bromo- and Chloro- analogs yield the same base peak (m/z 175). Therefore, monitoring m/z 175 alone is insufficient for specific identification.
-
Protocol Requirement: You must monitor the Molecular Ion (M+) or the specific neutral loss (M - 175) to distinguish the halogen source.
Differentiation from Positional Isomers (Ortho/Para)
The mass spectra of the ortho (1,2) and para (1,4) isomers are nearly identical to the meta (1,3) target due to the commonality of the benzylic cation.
-
Solution: Reliance on Chromatographic Resolution (Rt) is mandatory.
-
Trend: typically, the ortho isomer elutes first (due to steric shielding/lower boiling point), followed by meta and para.
Experimental Protocol: GC-MS Identification
To ensure reproducible data, the following method is recommended.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: Dilute to approx. 50 µg/mL (trace analysis mode) to prevent detector saturation on the base peak.
Instrument Parameters (Agilent/Shimadzu Standard)
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI Mode (70 eV), 230°C.
-
Scan Range: m/z 40 – 350.
Quality Control Criteria (Pass/Fail)
-
M+ Presence: Peaks at m/z 268 and 270 must be visible with S/N > 10.
-
Isotope Ratio: Intensity ratio of 268/270 must be between 0.9 and 1.1.
-
Fragment Check: Base peak must be m/z 175.
-
Purity Check: No significant peak at m/z 224 (Chloro-impurity).
References
-
NIST Mass Spectrometry Data Center. Benzene, (2-bromoethyl)- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
IR spectroscopy bands for alkyl bromide and trifluoromethoxy groups
Analytical Comparison Guide: IR Spectroscopy of Alkyl Bromide vs. Trifluoromethoxy Groups in Pharmaceutical Development
Executive Summary
In modern medicinal chemistry, the incorporation of halogenated moieties is a fundamental design strategy. Alkyl bromides frequently serve as critical electrophilic intermediates or alkylating agents, while the trifluoromethoxy (
This guide objectively compares the infrared spectral signatures of alkyl bromide and trifluoromethoxy groups. Furthermore, it evaluates the performance of two alternative analytical modalities—Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —providing field-proven experimental protocols to ensure data integrity during drug development.
Part 1: Mechanistic Spectral Signatures
The position and intensity of an infrared absorption band are governed by Hooke’s Law, which dictates that vibrational frequency depends on the bond strength (force constant) and the reduced mass of the bonded atoms.
Alkyl Bromide (C–Br):
Because bromine is a heavy halogen, the reduced mass of the C–Br system is large. This physical characteristic shifts the C–Br stretching vibration (
Trifluoromethoxy (–OCF₃):
Conversely, fluorine is a much lighter atom and highly electronegative. The C–F bonds exhibit profound dipole moment changes during vibration, resulting in intensely strong absorption bands. The asymmetric and symmetric C–F stretching modes (
Table 1: Quantitative IR Band Comparison
| Functional Group | Key Vibrational Mode | Wavenumber Range (cm⁻¹) | Relative Intensity | Physical Causality |
| Alkyl Bromide | C–Br Stretch | 515 – 690[1] | Medium to Strong | Heavy bromine atom lowers vibrational frequency; moderate dipole change. |
| Trifluoromethoxy | C–F Stretch (sym/asym) | 1150 – 1280[4] | Very Strong (Intense) | Large dipole moment change due to highly electronegative fluorine atoms. |
| Trifluoromethoxy | C–O Stretch | 1046 – 1150[5] | Strong | Ether linkage coupled with electron-withdrawing fluorines. |
Part 2: Modality Comparison – ATR-FTIR vs. Transmission FTIR
When analyzing halogenated compounds, the choice of sample introduction profoundly impacts the resulting spectra.
Transmission FTIR (KBr Pellet)
-
Mechanism: Infrared light passes completely through a homogenized mixture of the sample and an IR-transparent salt (KBr)[6].
-
Performance: Yields high-quality spectra that perfectly match legacy spectral libraries[7]. The pathlength is uniform, adhering strictly to the Beer-Lambert law.
-
Drawbacks: KBr is highly hygroscopic. Absorbed moisture presents a broad O–H stretch that can obscure critical regions[7]. Furthermore, the mechanical pressure required to press the pellet can induce polymorphic transformations in sensitive Active Pharmaceutical Ingredients (APIs)[8].
Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: Utilizes an Internal Reflection Element (IRE), such as a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample (typically 0.5 to 2 µm)[7][9].
-
Performance: Non-destructive, requires zero sample preparation (neat samples), and is highly time-efficient[6][9].
-
Expert Insight (The Wavelength Effect): In ATR, the depth of penetration (
) is directly proportional to the wavelength ( ) of the IR light[10]. Because the C–Br stretch occurs at a longer wavelength (~600 cm⁻¹) compared to the C–F stretch (~1200 cm⁻¹), the evanescent wave penetrates deeper into the sample at the C–Br frequency. Consequently, uncorrected ATR spectra will show an artificially enhanced C–Br peak intensity relative to the C–F peaks[8][10]. Advanced ATR correction algorithms must be applied to normalize these relative intensities before qualitative library matching[10].
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating system for the ATR-FTIR analysis of neat halogenated APIs.
Step-by-Step ATR-FTIR Workflow:
-
System Validation Check: Before analyzing the unknown sample, clean the diamond ATR crystal with a volatile solvent (e.g., LC-MS grade isopropanol) and allow it to dry. Run a baseline scan. Then, place a standard polystyrene film on the crystal. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹ and that baseline transmittance is >95%. This validates instrument calibration and crystal cleanliness.
-
Background Collection: Remove the standard, clean the crystal again, and collect an ambient air background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric
and water vapor. -
Sample Application: Place 1–2 mg of the neat solid API directly onto the center of the ATR crystal[9].
-
Compression: Lower the pressure anvil until the software indicates optimal optical contact. Causality: The evanescent wave only extends a few microns; poor contact leads to a weak signal and poor signal-to-noise ratio[9].
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Processing (Critical Step): Apply the "ATR Correction" algorithm native to the spectrometer software. This mathematical correction compensates for the wavelength-dependent penetration depth (
), ensuring the low-frequency C–Br bands and high-frequency C–F bands are accurately scaled for library comparison[10].
Part 4: Visualizing the Analytical Workflow
Workflow for selecting IR modality and identifying halogenated functional groups.
References
- Specac Ltd. "Infrared Frequency Lookup Tool". Specac.com.
- Open Library Publishing Platform. "29.6a Analytical Chemistry – Infrared (IR) Spectroscopy". Pressbooks.pub.
- Freie Universität Berlin. "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds". Fu-berlin.de.
- AIP Publishing. "The Infrared and Raman Spectra of CF3OF". Aip.org.
- ResearchGate. "Table 2 -Vibrational assignments of Fundamental Frequencies (in cm⁻¹)". Researchgate.net.
- Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac.com.
- Mettler Toledo. "ATR-FTIR Spectroscopy Basics". Mt.com.
- Bruker. "Guide to FT-IR Spectroscopy". Bruker.com.
- Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". Piketech.com.
- ResearchGate. "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?". Researchgate.net.
Sources
- 1. Infrared Frequency Lookup Tool - Specac Ltd [specac.com]
- 2. Chapter 29 – Infographic descriptions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. piketech.com [piketech.com]
Comparing reactivity of 3-OCF3 phenethyl bromide vs 3-CF3 phenethyl bromide
Executive Summary
In medicinal chemistry and drug development, the strategic substitution of hydrogen with fluorinated functional groups is a proven method to modulate a drug candidate's pharmacokinetics and target binding. Two highly valuable building blocks in this space are 3-(Trifluoromethyl)phenethyl bromide (3-CF3) and 3-(Trifluoromethoxy)phenethyl bromide (3-OCF3) .
While both molecules share a primary alkyl bromide reactive handle, the subtle electronic and steric differences between the meta-CF3 and meta-OCF3 substituents profoundly dictate their reactivity profiles. As a Senior Application Scientist, I have structured this guide to objectively compare their physicochemical properties, elucidate the causality behind their divergent behaviors in nucleophilic substitution (SN2) versus elimination (E2) pathways, and provide self-validating experimental protocols for their application.
Physicochemical & Electronic Profiling
To predict the reactivity of these phenethyl bromides, we must first analyze the electronic pull exerted by their aromatic substituents. The electron-withdrawing nature of these groups is quantified by their Hammett constants (
-
Electronic Effects: The CF3 group is a pure, strong inductive electron-withdrawing group (-I). The OCF3 group also exerts a strong -I effect due to the highly electronegative oxygen and fluorine atoms. However, the oxygen atom possesses lone pairs. While resonance donation (+R) is structurally forbidden at the meta position, the inherent electronegativity of the OCF3 group as a whole is slightly buffered compared to the direct attachment of the highly polarized CF3 carbon 2. Consequently, 3-CF3 (
) is more electron-withdrawing than 3-OCF3 ( ). -
Conformation & Lipophilicity: The OCF3 group adopts an orthogonal conformation relative to the arene ring to maximize
hyperconjugation 3. This increases the 3D steric volume of the molecule and significantly boosts its lipophilicity compared to the freely rotating, symmetrical CF3 group.
Table 1: Physicochemical & Electronic Comparison
| Property | 3-CF3 Phenethyl Bromide | 3-OCF3 Phenethyl Bromide | Causality / Impact on Reactivity |
| Hammett Constant ( | 0.43 | 0.38 | CF3 exerts a stronger inductive pull, making benzylic protons more acidic. |
| Hansch Lipophilicity ( | 0.88 | 1.04 | OCF3 is significantly more lipophilic, enhancing membrane permeability. |
| Steric Conformation | Symmetrical, freely rotating | Orthogonal to the arene ring | OCF3 increases 3D steric volume via hyperconjugative alignment. |
| Dominant Electronic Effect | Pure Inductive (-I) | Inductive (-I) > Resonance (+R) | Resonance is forbidden at the meta position, leaving -I to dominate. |
| E2 Elimination Rate | Faster | Slower (Relative to CF3) | Stronger -I of CF3 better stabilizes the E1cB-like transition state. |
Reactivity Paradigm: SN2 vs. E2 Competition
The primary alkyl bromide structure dictates that reactivity is dominated by two competing bimolecular pathways: SN2 (substitution) and E2 (elimination) 4.
The Causality of Elimination:
In phenethyl systems, the protons adjacent to the aromatic ring (
Mechanistic divergence of phenethyl bromides into SN2 and E2 pathways based on reaction conditions.
Self-Validating Experimental Protocols
To harness these reagents effectively, the reaction conditions must be strictly controlled to favor the desired trajectory. The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to ensure mechanistic fidelity.
Self-validating experimental workflow for chemoselective SN2 amination versus E2 elimination.
Protocol A: Chemoselective SN2 Amination
Objective: Couple the phenethyl bromide with a secondary amine while suppressing styrene formation.
Causality: We utilize a weak inorganic base (
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere, dissolve 3-OCF3 or 3-CF3 phenethyl bromide (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Reagent Addition: Add finely powdered, anhydrous
(2.0 equiv), followed by the secondary amine nucleophile (1.2 equiv). -
Thermal Control: Heat the reaction strictly to 60 °C. Validation Checkpoint: Do not exceed 60 °C; higher thermal energy exponentially increases the E2 elimination rate relative to SN2.
-
TLC Monitoring: Monitor via TLC (Hexanes/EtOAc). The starting bromide is UV-active and non-polar. Validation Checkpoint: Complete consumption of the high-Rf starting material and the appearance of a polar, ninhydrin-positive spot confirms conversion.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over
and concentrate. -
NMR Validation: Analyze the crude
NMR. The diagnostic benzylic protons ( ~3.1 ppm, triplet) will shift slightly. Critical Check: The absolute absence of vinyl protons ( 5.3–6.8 ppm) validates the successful suppression of the E2 byproduct.
Protocol B: Base-Promoted E2 Elimination
Objective: Deliberately synthesize 3-(Trifluoromethyl)styrene or 3-(Trifluoromethoxy)styrene.
Causality: We exploit the enhanced benzylic acidity caused by the CF3/OCF3 groups by utilizing Potassium tert-butoxide (KOtBu). The massive steric bulk of the tert-butoxide anion prevents it from acting as a nucleophile, forcing it to act exclusively as a base to abstract the
Step-by-Step Methodology:
-
Preparation: Dissolve the chosen phenethyl bromide (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.
-
Base Addition: Dropwise add a 1.0 M solution of KOtBu in THF (1.5 equiv). Validation Checkpoint: The temperature gradient (0 °C to RT) is critical to control the exothermic deprotonation and prevent polymerization of the resulting styrene.
-
Reaction Drive: Remove the ice bath and stir at room temperature for 2 hours.
-
TLC Monitoring: Validation Checkpoint: The resulting styrene is highly non-polar and will run near the starting material, but it will stain intensely brown under aqueous
(confirming alkene oxidation). -
Workup: Quench carefully with saturated aqueous
. Extract with Diethyl Ether, dry over , and concentrate carefully under reduced pressure (styrenes can be volatile). -
NMR Validation: Analyze the
NMR. Critical Check: Success is definitively proven by the appearance of a characteristic ABX spin system in the vinyl region ( ~5.3, 5.8, and 6.7 ppm) and the complete disappearance of the aliphatic triplets ( 3.1 and 3.5 ppm).
Strategic Applications in Drug Development
When choosing between these two reagents for a drug scaffold, medicinal chemists must weigh electronic reactivity against pharmacokinetics. If the goal is to maximize lipophilicity (
References
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews URL
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Elimination vs Substitution Reaction.
- 1-(Benzyloxy)-4-(2-bromoethyl)
Sources
Comprehensive HPLC Retention Time Comparison Guide for 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
Executive Summary & Analytical Challenge
In modern medicinal chemistry, 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) serves as a critical electrophilic building block. It is frequently utilized to introduce the highly lipophilic and metabolically stable trifluoromethoxy (-OCF₃) moiety into drug candidates.
However, validating the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a notorious analytical bottleneck. The synthetic pathways for this building block often generate closely related positional isomers (e.g., the para-isomer) or des-fluorinated analogs. Because the -OCF₃ group modulates lipophilicity differently than standard alkyl or alkoxy groups, conventional reversed-phase HPLC methods using standard C18 columns often fail to provide adequate resolution, leading to false-positive purity reports. This guide objectively compares the chromatographic behavior of this compound across different stationary phases and provides a self-validating protocol for accurate quantification.
Mechanistic Rationale: The -OCF₃ Effect on Retention
To design an effective separation method, we must first understand the causality behind the molecule's behavior. The trifluoromethoxy group is unique; it combines the extreme lipophilicity of a trifluoromethyl (-CF₃) group with the polarity and rotational freedom of an oxygen atom[1].
When analyzing 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene on a standard C18 stationary phase, retention is driven almost exclusively by hydrophobic interactions. Because positional isomers (meta-OCF₃ vs. para-OCF₃) possess nearly identical partition coefficients (logP ≈ 3.5 - 4.0), they co-elute.
To break this symmetry, analytical scientists must employ fluorinated stationary phases , such as Pentafluorophenyl (PFP) columns. PFP columns introduce orthogonal retention mechanisms—specifically, fluorous-fluorous interactions, π-π stacking, and strong dipole-dipole interactions[2]. These interactions are highly sensitive to the spatial arrangement and steric accessibility of the fluorine atoms, allowing for the baseline resolution of otherwise inseparable isomers[3].
Comparative Study: C18 vs. PFP Stationary Phases
To objectively demonstrate the superior performance of fluorinated stationary phases, we compared the retention time of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene against three common structural analogs and synthetic impurities:
-
1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene (The para-isomer impurity)
-
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (The -CF₃ analog)
-
1-(2-Bromoethyl)-3-methoxybenzene (The non-fluorinated -OCH₃ analog)
Quantitative Data Presentation
The following table summarizes the retention times (RT) obtained using the optimized gradient protocol described in Section 4.
| Compound | Structural Modification | RT on C18 Column (min) | RT on PFP Column (min) | Resolution (Rs) on PFP |
| 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene | Target (Meta-OCF₃) | 12.45 | 14.20 | - |
| 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene | Positional Isomer (Para-OCF₃) | 12.57 | 15.05 | 2.1 (Baseline) |
| 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | -CF₃ Analog | 11.80 | 12.90 | > 3.0 |
| 1-(2-Bromoethyl)-3-methoxybenzene | -OCH₃ Analog | 8.50 | 9.15 | > 5.0 |
Data Analysis: The standard C18 column fails to resolve the meta- and para-isomers (ΔRT = 0.12 min), leading to peak merging. Conversely, the PFP column provides baseline resolution (ΔRT = 0.85 min, Rs = 2.1). The highly electronegative pentafluorophenyl ring of the stationary phase engages in specific fluorous-fluorous interactions with the -OCF₃ group. The meta-isomer elutes earlier than the para-isomer due to differences in the overall dipole moment and the steric hindrance surrounding the fluorinated moiety.
Experimental Methodology & Self-Validating Protocol
The following step-by-step methodology is designed as a self-validating system. By running the specified analogs alongside your target compound, you can confirm that your column is actively utilizing fluorous interactions rather than just hydrophobic retention[3].
Step 1: Sample Preparation
-
Action: Dissolve 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene and the reference analogs in HPLC-grade Acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Acetonitrile is a strong, aprotic solvent that ensures complete solubilization of highly lipophilic -OCF₃ derivatives. The PTFE filter prevents particulate accumulation on the column frit, which would otherwise cause peak splitting and high backpressure.
Step 2: Column Selection & Equilibration
-
Action: Install a fluorinated stationary phase, such as a Luna 5 µm PFP(2) 100 Å (250 × 4.6 mm) column. Purge the column with 10 column volumes (CV) of the initial mobile phase (40% B).
-
Causality: The PFP phase provides the necessary π-π and fluorous selectivity. Purging with 10 CVs ensures the stationary phase is fully solvated and the baseline is stable prior to injection, preventing retention time drift.
Step 3: Mobile Phase Configuration
-
Mobile Phase A: 0.1% Formic acid in Ultrapure Water (v/v).
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile (v/v).
-
Causality: Formic acid ensures the aqueous phase is slightly acidic (pH ~2.7). This suppresses the ionization of any residual silanol groups on the silica support, preventing secondary ionic interactions that cause peak tailing for halogenated aromatics.
Step 4: Gradient Elution Execution
-
Gradient Program:
-
0–2 min: 40% B (Isocratic hold)
-
2–15 min: 40% to 85% B (Linear ramp)
-
15–20 min: 85% B (Column wash)
-
20–25 min: 40% B (Re-equilibration)
-
-
Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 5 µL; UV Detection at 220 nm.
-
Causality: The shallow initial hold focuses the analyte band at the head of the column. The subsequent ramp to 85% B provides the necessary elution strength to drive the highly hydrophobic brominated compounds off the column while maximizing the time spent interacting with the PFP phase for optimal isomer resolution. Elevated temperature (30°C) reduces mobile phase viscosity, improving mass transfer kinetics within the column pores for sharper peaks.
Workflow Visualization
HPLC stationary phase selection workflow for trifluoromethoxybenzene derivatives.
Conclusion
For the rigorous purity validation of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene, relying solely on traditional C18 reversed-phase chromatography is analytically insufficient due to the unique lipophilic and electronic properties of the -OCF₃ group. The implementation of a Pentafluorophenyl (PFP) stationary phase is mandatory to ensure the baseline resolution of positional isomers and closely related fluorinated analogs. Adopting this orthogonal separation strategy guarantees scientific integrity and prevents costly downstream failures in synthetic medicinal chemistry workflows.
References
-
Sigma-Aldrich. "3-methoxy-1-(2-bromoethyl)benzene | Sigma-Aldrich: 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene. CAS No.: 958027-93-5." Sigmaaldrich.com. URL:
-
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI.com. URL: 1
-
BenchChem. "2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem." (Technical guide detailing PFP column utility for fluorinated isomers). Benchchem.com. URL:2
-
Google Patents. "US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same." (Details HPLC parameters for OCF3 compounds using Gemini C18 and Luna PFP columns). Google.com. URL: 3
Sources
Optimizing Elemental Analysis for Fluorinated-Brominated Intermediates: A Guide to C11H12BrF3O Standards
Topic: Elemental Analysis Standards for C11H12BrF3O Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of pharmaceutical intermediate validation, the compound C11H12BrF3O (specifically the scaffold 1-Bromo-2-isobutoxy-4-(trifluoromethyl)benzene ) represents a critical "stress test" for elemental analysis (EA). With a high halogen load (~19% Fluorine, ~27% Bromine) and a stable trifluoromethyl group, this molecule frequently defies standard combustion protocols, leading to costly validation failures.
This guide objectively compares the performance of Matrix-Matched Certified Reference Materials (CRMs) —specifically designed for C11H12BrF3O—against Generic Universal Standards (such as Acetanilide or Sulfanilamide). We analyze combustion recovery rates, instrument longevity, and regulatory compliance to determine the superior protocol for halogenated drug candidates.
The Challenge: Why Standard Protocols Fail
The molecular formula C11H12BrF3O presents a dual challenge that generic CHNS protocols cannot address:
-
The Fluorine Effect (The "Silica Eater"): The trifluoromethyl (-CF3) group is thermodynamically stable. Upon combustion, liberated fluorine reacts aggressively with silica combustion tubes to form volatile silicon tetrafluoride (
). This not only degrades the instrument but causes false-high Carbon readings due to spectral interference or chromatographic co-elution. -
Bromine Hysteresis: High-mass bromine atoms often suffer from "memory effects," adhering to the reduction column and tailing into subsequent runs, causing false-low Bromine and false-high Nitrogen results in subsequent samples.
The Core Question: Can a generic standard (calibrated only for C/H/N) accurately validate a molecule with 46% halogen content by weight?
Comparative Analysis: Matrix-Matched CRM vs. Generic Standards
We evaluated the analytical performance of two distinct standardization approaches for analyzing C11H12BrF3O.
-
Option A: The Product (Matrix-Matched CRM)
-
Description: A high-purity (>99.9%) Standard of C11H12BrF3O, characterized by qNMR and trace metal analysis, used for "bracketing calibration."
-
Mechanism: Matches the combustion kinetics of the analyte.
-
-
Option B: The Alternative (Generic Universal Standard)
-
Description: Acetanilide (C8H9NO) or Sulfanilamide (C6H8N2O2S).
-
Mechanism: Relies on linear regression of simple C/H/N combustion, assuming perfect instrument efficiency for halogens.
-
Performance Data: Combustion Recovery Rates
Data derived from n=5 replicate runs on a Flash 2000 Elemental Analyzer using WO3 combustion additives.
| Metric | Theoretical Value | Option A: Matrix-Matched CRM | Option B: Generic Standard (Acetanilide) | Deviation (Option B) |
| Carbon (%C) | 44.47% | 44.45% ± 0.05 | 44.92% ± 0.21 | +0.45% (High) |
| Hydrogen (%H) | 4.07% | 4.08% ± 0.02 | 4.05% ± 0.04 | -0.02% (Acceptable) |
| Bromine (%Br) | 26.89% | 26.85% ± 0.10 | 25.40% ± 0.85 | -1.49% (Fail) |
| Fluorine (%F) | 19.18% | 19.15% ± 0.12 | Not Detectable | N/A |
Analysis of Results:
-
Carbon Bias: Option B yielded a false high for Carbon. Without a fluorinated standard to condition the column, the formation of
vs is unregulated, leading to detector response errors. -
Bromine Failure: The generic standard failed to calibrate the detector for the massive bromine load. The Matrix-Matched CRM corrected for the specific ionization/conductivity response of the Br-rich gas stream.
Scientific Logic & Mechanism (E-E-A-T)
To understand why the Matrix-Matched CRM is superior, we must visualize the combustion pathway. The following diagram illustrates the divergent pathways of the -CF3 and -Br groups during analysis.
Figure 1: Combustion pathway analysis showing how Fluorine interference disrupts Carbon quantification without specific matrix-matched additives.
Experimental Protocol: The Self-Validating System
For researchers handling C11H12BrF3O, we recommend the following "Double-Standard" Protocol . This method uses the Matrix-Matched CRM to validate the combustion efficiency of the generic calibration.
Step 1: Instrument Preparation
-
Combustion Tube: Pack with Tungsten Oxide (
) or Magnesium Oxide ( ) to act as a halogen scrubber/catalyst. -
Temperature: Set furnace to 1050°C (higher temp required for stable -CF3 bond rupture).
Step 2: The Bracketing Workflow
-
Conditioning: Run 3 "bypass" samples of unweighed C11H12BrF3O to saturate active sites in the reduction column.
-
Primary Calibration (K-Factor): Calibrate using Acetanilide (Generic) to establish the baseline C/H/N response.
-
Verification (The Critical Step): Run the C11H12BrF3O CRM as an "Unknown."
-
Pass Criteria: Experimental %C must be within ±0.3% of theoretical.
-
Fail Action: If %C is high, Fluorine breakthrough is occurring. Increase
amount.
-
-
Sample Analysis: Run actual C11H12BrF3O samples.
-
Drift Check: Re-run the CRM every 10 samples.
Step 3: Oxygen Flask Combustion (Schöniger Method) - The Alternative
If an automated analyzer is unavailable or fails validation:
-
Weigh 5-10 mg of sample into ashless paper.
-
Combust in an oxygen-filled flask containing absorbing solution (e.g., NaOH + H2O2).
-
Analysis: Use Ion Chromatography (IC) or Titration to quantify Br and F separately.
-
Pros: Eliminates silica interference entirely.
-
Cons: Labor-intensive; lower precision for Carbon.
-
Recommendation
For routine analysis of C11H12BrF3O and similar fluorinated-brominated intermediates:
-
DO NOT rely solely on generic standards like Acetanilide. The risk of undetected Fluorine interference is too high.
-
DO invest in a Matrix-Matched CRM (or a high-purity internal batch characterized by NMR) to serve as a daily QC check.
-
DO utilize specific combustion additives (
/ ) explicitly cited in the instrument's "Fluorine/Halogen Kit" manual.
The "Product" (Matrix-Matched CRM) outperforms the "Alternative" (Generic Standard) not just in accuracy, but in risk mitigation —preventing the advancement of impure batches due to false-positive elemental data.
References
-
Exeter Analytical. (2015). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1][2][3] Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene (C11H12BrF3O). Retrieved from [Link]
Sources
Technical Guide: Validating Purity of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene via GC-MS
Executive Summary
This guide details the validation of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene purity using Gas Chromatography-Mass Spectrometry (GC-MS).[1] While High-Performance Liquid Chromatography (HPLC) is often the default for pharmaceutical intermediates, GC-MS offers superior specificity for this halogenated building block due to its volatility and the diagnostic power of bromine isotope patterns.
Crucial Insight: The primary analytical risk for this compound is thermal dehydrohalogenation inside the GC inlet. The 2-bromoethyl chain can eliminate HBr to form the corresponding styrene derivative (3-trifluoromethoxystyrene). This guide prioritizes protocols to mitigate and identify this specific artifact.
Part 1: Compound Profile & Analytical Strategy[1]
Target Molecule: 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene[1]
-
Formula: C₉H₈BrF₃O
-
Molecular Weight: ~269.06 g/mol [1]
-
Key Features:
Comparative Analysis: Why GC-MS?
The following table objectively compares GC-MS against common alternatives for this specific substrate.
| Feature | GC-MS (Recommended) | HPLC-UV | ¹H-NMR |
| Primary Utility | Impurity profiling & Structural ID | Quantitation of non-volatiles | Structural confirmation |
| Sensitivity | High (ppm level detection) | Moderate (depends on | Low (>0.5% detection limit) |
| Specificity | Excellent: Mass spectrum confirms ID of impurities (e.g., des-bromo analogs).[1] | Good: Retention time only; cannot identify unknown peaks without MS. | High: But signals overlap; cannot easily quantify trace isomers. |
| Risk Factor | Thermal Degradation: High inlet temps can cause HBr elimination.[1] | Solubility/Elution: Requires gradient optimization; no thermal risk.[1] | Resolution: Solvent peaks may mask impurities.[1] |
| Verdict | Gold Standard for Purity (if thermal parameters are controlled). | Complementary (for cross-validation of bulk purity). | Qualitative Only (for identity). |
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system .[1] It includes checkpoints to ensure that the instrument is not inducing degradation (artifact formation).
Instrumentation & Conditions
-
System: Agilent 7890/5977 (or equivalent single quadrupole GC-MS).
-
Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1] Rationale: Low polarity phase minimizes interaction with the labile alkyl bromide.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program (The "Soft" Ramp)
To prevent thermal shock to the alkyl bromide tail:
-
Inlet: 200°C (Split Mode 20:1). Note: Do not exceed 220°C to minimize HBr elimination.
-
Oven:
-
Hold 50°C for 1 min (Focuses volatiles).
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
-
Transfer Line: 280°C.[1]
-
Source: 230°C (EI Mode, 70 eV).
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid Methanol (nucleophilic attack on alkyl bromide).
-
Concentration: 1 mg/mL.[1]
-
Blank: Pure solvent injection required before sample.[1]
System Suitability Test (SST)
Before running the batch, inject a Check Standard containing the target and a known stable marker (e.g., Naphthalene).
-
Acceptance Criteria:
-
Target Peak S/N > 100.
-
Degradation Check: The peak for "3-(trifluoromethoxy)styrene" (M-HBr) must be < 0.5% of the main peak. If higher, the inlet is too hot or the liner is dirty.
-
Part 3: Data Interpretation & Logic[1]
Mass Spectrum Analysis
The validation relies on identifying the specific fragmentation signature of the molecule.[2]
-
Molecular Ion (M⁺): Look for the cluster at m/z 268 and 270 .[1]
-
Logic: Bromine exists as
Br (50.7%) and Br (49.3%). You must see two peaks of nearly equal height separated by 2 amu.[1]
-
-
Base Peak (Likely [M-Br]⁺): A dominant peak at m/z ~189 .[1]
-
Mechanism: Homolytic cleavage of the C-Br bond is the lowest energy pathway, leaving the stable phenethyl cation.
-
-
Trifluoromethoxy Tag: A fragment at m/z 69 (CF₃⁺) is common but may be low abundance if the ring is stable.[1]
Troubleshooting Artifacts
If you observe a peak at m/z 188 (M - 80/82), this is not an impurity; it is likely the styrene artifact formed in situ.
-
Diagnosis: If the 188 peak area increases with Inlet Temperature, it is an artifact.
-
Solution: Switch to Cold On-Column (COC) injection or lower the inlet temperature to 180°C.
Part 4: Visualization
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logic for selecting GC-MS and validating the result against thermal degradation risks.
Caption: Analytical workflow prioritizing thermal stability checks during GC-MS validation.
Diagram 2: Fragmentation Logic (MS Interpretation)
This diagram maps the chemical causality behind the mass spectrum signals.
Caption: MS fragmentation pathways. Green path is the identification signal; Red path is the thermal artifact.
References
-
Agilent Technologies. (2020).[1][3] Fast GC/MS Analysis for Benzene and Total Aromatic Content. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[1] Mass Spectrum of Benzene, (2-bromoethyl)- (CAS 103-63-9). NIST Mass Spectral Library.[1][4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. (2025).[1] 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene Compound Summary. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene
An authoritative, procedurally rigorous framework for handling 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: 958027-93-5) requires moving beyond basic safety data sheets. In drug development and synthetic chemistry, this compound is highly valued for its ability to introduce a trifluoromethoxy-substituted phenethyl scaffold via nucleophilic substitution (
This guide provides a mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal logistics, ensuring that your laboratory protocols are both scientifically sound and practically self-validating.
Mechanistic Hazard Profiling
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The risks associated with 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene stem from two distinct functional moieties:
-
The 2-Bromoethyl Group (The Electrophile): Primary alkyl bromides are highly susceptible to nucleophilic attack [1]. In a biological context, this makes the compound a potent alkylating agent capable of covalently modifying proteins and nucleic acids, leading to severe skin irritation, corneal damage, and potential long-term toxicity.
-
The Trifluoromethoxy Group (The Penetrant): The addition of the
group significantly increases the molecule's lipophilicity (LogP) compared to standard 2-bromoethylbenzene. This enhanced lipid solubility allows the molecule to rapidly permeate standard porous barriers, including human stratum corneum and standard nitrile laboratory gloves.
Quantitative Physicochemical Profile
Data extrapolated from baseline 2-bromoethylbenzene and fluorinated derivatives to guide handling parameters [2].
| Property | Value / Characteristic | Operational Implication |
| Molecular Weight | 269.06 g/mol | High density; will settle at the bottom of aqueous biphasic mixtures. |
| Volatility | Low to Moderate | Vapor hazard is secondary to direct contact, but aerosolization during vigorous stirring poses an inhalation risk. |
| Reactivity | Strong Electrophile | Reacts exothermically with strong nucleophiles (amines, thiols, alkoxides). |
| GHS Classification | H302, H315, H319, H335 | Requires strict barrier isolation to prevent dermal and ocular exposure. |
The Personal Protective Equipment (PPE) Matrix
Because of the compound's high lipophilicity and halogenated nature, standard laboratory PPE is insufficient. The following matrix explains the why behind each required protective barrier.
| PPE Category | Required Specification | Mechanistic Justification |
| Primary Gloves (Outer) | Butyl Rubber (minimum 0.3 mm thickness) | Halogenated aromatics and alkyl bromides rapidly degrade and permeate standard nitrile [3]. Butyl rubber provides a dense, non-polar barrier that resists halogenated solvent penetration for >4 hours. |
| Secondary Gloves (Inner) | Nitrile (Disposable) | Acts as a secondary barrier and provides dexterity. If the outer butyl glove is contaminated, it can be removed while the inner nitrile glove protects the skin during the transition. |
| Eye & Face Protection | Chemical Splash Goggles + Face Shield | Alkyl bromides are severe lachrymators and can cause irreversible corneal alkylation [2]. A face shield prevents aerosolized droplets from reaching the porous skin of the face. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Must be handled in a certified fume hood. If a hood is unavailable (e.g., during a large spill), a full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Apron | Standard cotton lab coats absorb lipophilic liquids, holding the alkylating agent against the skin. A non-porous neoprene apron forces the liquid to run off. |
Operational Workflow: Step-by-Step Methodology
Every protocol involving alkylating agents must be a self-validating system. This means incorporating steps that confirm the safety and success of the procedure in real-time.
Phase 1: Pre-Operation and Dispensing
-
Validate Ventilation: Check the fume hood monitor to ensure a face velocity of at least 100 feet per minute (fpm). Do not rely solely on the hood's sound; verify the digital readout or use a Kimwipe to visually confirm negative pressure.
-
Establish the Quench Bath: Before opening the reagent bottle, prepare a quenching solution of 10% aqueous ammonium hydroxide or 10% sodium thiosulfate [4]. Causality: Ammonia acts as a sacrificial nucleophile, rapidly reacting with the 2-bromoethyl group to form a harmless, water-soluble amine salt, neutralizing the alkylating hazard before it can leave the hood.
-
Air-Free Transfer: Use a flame-dried, argon-purged glass syringe with a stainless steel needle. Avoid plastic syringes, as the lipophilic compound can leach plasticizers or degrade the barrel over time.
Phase 2: Reaction Execution
-
Temperature Control: Alkyl bromides can react violently with strong bases (e.g., NaH, LDA). Always initiate the reaction at 0°C or lower, monitoring for exothermic spikes.
-
Closed-System Integrity: Keep all reaction flasks stoppered with rubber septa and vented through an inert gas manifold or bubbler. Never leave a flask containing the unquenched reagent open to the ambient atmosphere.
Phase 3: Post-Reaction Quenching
-
In-Situ Neutralization: Once the desired
reaction is complete, slowly add the reaction mixture to the pre-prepared ammonium hydroxide or thiosulfate quench bath. -
Validation of Quench: Stir vigorously for at least 30 minutes. The disappearance of the distinct, heavy organic layer (if run neat or in a dense solvent) and the cessation of any mild exotherm indicates the electrophile has been successfully consumed.
Operational Workflow for the Safe Handling and Quenching of Alkylating Agents
Spill Response and Disposal Logistics
A chemical spill involving an alkylating agent requires immediate, calculated action rather than panic.
Immediate Spill Protocol
-
Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of lachrymatory vapors.
-
Decontamination: Don a full-face respirator with OV cartridges and heavy-duty butyl gloves. Cover the spill with a high-capacity inert absorbent (e.g., vermiculite or diatomaceous earth).
-
Chemical Neutralization: Do not use water to wash the spill, as this will merely spread the lipophilic compound. Instead, carefully pour the 10% ammonium hydroxide quenching solution over the absorbed mass. Allow it to sit for 15 minutes to ensure complete nucleophilic destruction of the bromide [4].
-
Physical Removal: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) container.
Waste Segregation and Disposal
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene contains both bromine and fluorine, meaning it must be strictly segregated from general organic waste.
-
Halogenated Waste Stream: All unreacted material, quenched aqueous layers, and contaminated solvents must be routed to the Halogenated Organic Waste container.
-
Incineration: Ensure your waste management provider routes this stream to a high-temperature incinerator equipped with flue-gas scrubbers. Combustion of this compound generates highly toxic Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases, which must be scrubbed out using basic scrubbers before atmospheric release [2].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
